(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride (CAS Number: 1212307-96-4) is a chiral amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel ligands targeting central nervous system (CNS) receptors. Its structural motif is of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, potential pharmacological applications with a focus on sigma (σ) receptors, analytical methodologies for quality control, and essential safety and handling protocols.
Introduction: The Significance of Chiral Amines in CNS Drug Development
The precise three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For chiral molecules, enantiomers can exhibit markedly different pharmacological and toxicological profiles. This compound belongs to a class of chiral phenylethylamines that are key pharmacophores in a variety of biologically active compounds. The presence of the dichloro-substituted phenyl ring and the stereochemistry of the amine group are critical determinants of its binding affinity and selectivity for specific receptors in the CNS. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in biological assays and as a starting material in solution-phase synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1212307-96-4 | [2] |
| Molecular Formula | C8H10Cl3N | [2] |
| Molecular Weight | 226.53 g/mol | [2] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended. | [2] |
| SMILES Code | CC1=CC=C(Cl)C(Cl)=C1.[H]Cl | [2] |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical step in its application for drug discovery. Asymmetric synthesis methodologies are employed to favor the formation of the desired (R)-enantiomer over its (S)-counterpart. The most common precursor for these syntheses is 1-(3,4-dichlorophenyl)ethanone.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. This method often utilizes a ruthenium or rhodium catalyst complexed with a chiral ligand.
Causality Behind Experimental Choices: The choice of a chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those derived from chiral amino alcohols or diamines create a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the hydroxyl group and subsequent displacement with an amine source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(3,4-dichlorophenyl)ethanone
Step 1: Asymmetric Reduction
-
To a solution of 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in isopropanol, add a catalytic amount of a chiral ruthenium catalyst, such as (R,R)-Ts-DENEB (0.01 eq).
-
Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(3,4-dichlorophenyl)ethanol.
Step 2: Conversion to the Amine
-
Dissolve the crude (R)-1-(3,4-dichlorophenyl)ethanol in a suitable solvent such as tetrahydrofuran (THF).
-
Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction at room temperature to form the corresponding azide.
-
Reduce the azide in situ using a reducing agent like triphenylphosphine (PPh3) followed by the addition of water to yield the crude (R)-1-(3,4-Dichlorophenyl)ethanamine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Caption: Biocatalytic synthesis of this compound.
Potential Pharmacological Applications: Targeting the Sigma-1 Receptor
The (S)-enantiomer of 1-(3,4-Dichlorophenyl)ethanamine has been identified as a key intermediate for synthesizing ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions. [1]It is highly probable that the (R)-enantiomer also serves as a crucial building block for ligands targeting these receptors, potentially with different selectivity or potency.
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. [3][4]It is involved in the regulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. [3][4]Modulation of σ1R activity has shown therapeutic potential in preclinical models of neurodegenerative diseases, neuropathic pain, and depression. [5]
The Sigma-1 Receptor Signaling Pathway
The activation of the σ1R by its ligands triggers a cascade of intracellular events. Under normal conditions, σ1R is in a complex with the binding immunoglobulin protein (BiP), another ER chaperone. [4]Upon ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their function. [4][6]This modulation can lead to the regulation of downstream signaling pathways, such as those involving protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing neuronal survival and plasticity. [5]
Caption: Simplified overview of the Sigma-1 receptor signaling pathway.
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is essential for its use in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices: The choice of the CSP is critical and is based on the structure of the analyte. For chiral amines like the topic compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral column, such as a Chiralcel® OD-H or a Lux® Cellulose-1.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. The aromatic protons will appear in the range of 7.0-7.5 ppm. The methine proton adjacent to the nitrogen will be a quartet, and the methyl protons will be a doublet. The protons of the amine group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming its carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (R)-1-(3,4-Dichlorophenyl)ethanamine, the molecular ion peak [M]+ would be expected at m/z corresponding to the free base (C8H9Cl2N). The hydrochloride salt will not be observed directly. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the bond between the ethylamine side chain and the phenyl ring.
Stability, Storage, and Handling
Stability: this compound is a salt and is generally more stable than its free base form. [3]It should be protected from moisture to prevent hydrolysis. Long-term stability is best ensured by storage at low temperatures (-20°C) in a tightly sealed container.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [3] Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a chiral building block with significant potential in the field of CNS drug discovery. Its utility as a precursor for sigma-1 receptor ligands highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its synthesis, pharmacology, and analytical characterization is crucial for its effective application in research and development. This guide provides a foundational framework for scientists and researchers working with this promising compound.
References
- CymitQuimica. (2024). Safety Data Sheet for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.
- Prasanth, M. I., Malar, D. S., & Tencomnao, T. (2022). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 16, 868393.
- Ponce-Balbuena, D., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11839.
- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 138, 233-244.
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An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Drug Discovery
This guide provides a comprehensive technical overview of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, a crucial chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights and detailed methodologies.
I. Introduction: The Significance of Chirality in Medicinal Chemistry
Chiral amines are fundamental components in a vast array of pharmaceuticals. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. This compound, with its defined stereocenter, serves as a vital precursor in the synthesis of more complex and stereospecific active pharmaceutical ingredients (APIs). Its dichlorinated phenyl ring and the primary amine group offer versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1]
II. Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 226.53 g/mol | [2][3][4] |
| Molecular Formula | C8H10Cl3N | [2][3][5] |
| CAS Number | 1212307-96-4 | [2][5] |
| Appearance | White to off-white crystalline solid (typical) | General knowledge |
| Solubility | Soluble in water | [1] |
III. Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines like (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical challenge in organic chemistry. Several strategies can be employed, with asymmetric synthesis and chiral resolution being the most common.
A. Asymmetric Synthesis: A Representative Approach
Asymmetric synthesis aims to create the desired stereoisomer directly. One common method involves the asymmetric reduction of a prochiral imine.
Caption: A generalized workflow for the asymmetric synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine.
Step-by-Step Methodology (Illustrative):
-
Imine Formation: 3,4-Dichloroacetophenone is reacted with a source of ammonia (e.g., ammonium acetate) to form the corresponding prochiral imine.
-
Asymmetric Reduction: The prochiral imine is then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst is crucial for achieving high enantioselectivity.
-
Work-up and Isolation: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting (R)-1-(3,4-Dichlorophenyl)ethanamine free base is then isolated.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Purification: The crude hydrochloride salt is purified by recrystallization to yield the final product with high chemical and enantiomeric purity.
B. Chiral Resolution of Racemic Amines
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(3,4-dichlorophenyl)ethanamine. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
Caption: A typical workflow for the chiral resolution of a racemic amine.
Step-by-Step Methodology (Illustrative):
-
Diastereomeric Salt Formation: The racemic amine is treated with a stoichiometric amount of a chiral resolving agent, such as L- or D-tartaric acid, in a suitable solvent. This forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
-
Isolation and Liberation of the Free Base: The crystallized diastereomeric salt is isolated by filtration. The free (R)-amine is then liberated by treating the salt with a base (e.g., sodium hydroxide).
-
Salt Formation: The liberated free base is then converted to the hydrochloride salt as described in the asymmetric synthesis route.
IV. Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various biologically active molecules. The 3,4-dichlorophenyl moiety is a common feature in many CNS-active compounds, as the chlorine atoms can enhance metabolic stability and influence binding to biological targets.[6][7] This intermediate has been utilized in the development of compounds targeting biogenic amine transporters, which are implicated in a range of neurological and psychiatric disorders.[8]
V. Analytical and Quality Control Protocols
Rigorous analytical testing is crucial to ensure the identity, purity, and enantiomeric excess of this compound.
A. Enantiomeric Purity Assessment via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10][11]
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Step-by-Step Protocol (Representative):
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds like this amine, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
B. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.[12][13][14]
¹H NMR Spectroscopy (Representative):
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring. The substitution pattern will lead to a specific splitting pattern.
-
Methine Proton (-CH): A quartet (if coupled to the methyl group) or a multiplet in the region of 4.0-4.5 ppm.
-
Amine Protons (-NH3+): A broad singlet that may be exchangeable with D₂O, typically appearing downfield.
-
Methyl Protons (-CH3): A doublet in the region of 1.4-1.6 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy (Representative):
-
Aromatic Carbons: Six signals in the aromatic region (typically 120-140 ppm), with the carbons bearing the chlorine atoms appearing at distinct chemical shifts.
-
Methine Carbon (-CH): A signal in the region of 50-60 ppm.
-
Methyl Carbon (-CH3): A signal in the aliphatic region, typically around 20-25 ppm.
C. Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its isotopic distribution.[15][16][17][18][19]
Electrospray Ionization Mass Spectrometry (ESI-MS) (Representative):
-
Expected Ion: In positive ion mode, the expected molecular ion [M+H]⁺ for the free base (C₈H₉Cl₂N) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.
-
Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[17][19] This will result in a cluster of peaks for the molecular ion, with the M+2 peak (containing one ³⁷Cl) being about 65% of the M peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) being about 10% of the M peak.
VI. Safety and Handling Protocols
This compound is a chlorinated organic amine and should be handled with appropriate care.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.[20][22]
-
Spill and Emergency Procedures: In case of a spill, contain the material and clean it up using an absorbent material. Avoid generating dust. In case of contact with skin or eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
VII. Conclusion
This compound is a cornerstone chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and analysis is paramount for its effective and safe utilization in research and development. The methodologies and insights provided in this guide are intended to support scientists in leveraging this valuable compound to its full potential in the quest for novel and improved therapeutics.
VIII. References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003;16(5).
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1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N). PubChemLite. Available from: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
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13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. Available from: [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. 1965;19:2316-2322.
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Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available from: [Link]
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Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. PrepChem.com. Available from: [Link]
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An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. 2010;2(5):506-517.
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Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. 2004;47(10):2595-2607.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;173:199-233.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. 2013;20(2):1-8.
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Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Solubility Profile of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
Introduction
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. As an intermediate or a final active pharmaceutical ingredient (API), its physicochemical properties, particularly solubility, are critical determinants of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1212307-96-4 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |
| Molecular Weight | 226.53 g/mol | [2] |
| Appearance | White to off-white solid (typical for amine hydrochlorides) | General knowledge |
| Polarity | Polar, ionic compound | [3] |
As a hydrochloride salt of a primary amine, this compound is an ionic compound. This characteristic strongly suggests a higher affinity for polar protic solvents capable of forming ion-dipole interactions and hydrogen bonds.[3] Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents that cannot effectively solvate the charged species.[3]
Anticipated Solubility Profile
Based on the principles of "like dissolves like," a qualitative solubility profile can be anticipated:
-
High Solubility: Polar protic solvents such as water, methanol, and ethanol.
-
Moderate Solubility: Polar aprotic solvents like acetone and acetonitrile.
-
Low to Insoluble: Nonpolar solvents such as hexane, toluene, and diethyl ether.
It is important to note that while theoretical principles provide a strong indication, empirical determination is necessary for quantitative and accurate solubility data.
Experimental Determination of Solubility
The isothermal equilibrium method is a robust and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until a saturated solution is formed.
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Detailed Protocol
1. Materials and Equipment:
- This compound (purity > 99%)
- Analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)
- Thermostatic shaker bath
- Calibrated analytical balance
- Centrifuge
- Validated High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)[4][5]
- Volumetric flasks and pipettes
- 0.22 µm syringe filters
2. Procedure:
Analytical Method: HPLC-DAD
A robust analytical method is crucial for the accurate quantification of the dissolved analyte. Reversed-phase HPLC with DAD detection is a suitable technique.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 220-280 nm range) |
| Injection Volume | 10 µL |
Note: This is a starting point; method development and validation are essential.
Analytical Method Validation Diagram
Caption: Key Parameters for HPLC Method Validation.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound at 25°C. This data is for illustrative purposes only and must be determined experimentally.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | > 100 |
| Methanol | Polar Protic | 50 - 100 |
| Ethanol | Polar Protic | 20 - 50 |
| Isopropanol | Polar Protic | 5 - 20 |
| Acetone | Polar Aprotic | 1 - 5 |
| Acetonitrile | Polar Aprotic | < 1 |
| Dichloromethane | Nonpolar | < 0.1 |
| Toluene | Nonpolar | < 0.1 |
| Hexane | Nonpolar | < 0.1 |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, robust experimental protocol and a validated analytical method, researchers can generate accurate and reliable solubility data. This information is paramount for informed decision-making in drug formulation, process development, and preclinical studies, ultimately contributing to the successful advancement of new therapeutic agents.
References
- CymitQuimica. (2024). Safety Data Sheet.
- Benchchem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
- Angene Chemical. (2024). Safety Data Sheet.
- BLDpharm. (n.d.). 1212307-96-4|this compound.
- Chemsigma. (n.d.). This compound [1212307-96-4].
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Khadge, S., et al. (2017). reversed phase high performance liquid chromatography method development and validation for simultane. SciSpace.
- Piotrowska, K., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dichlorophenyl)- on Newcrom R1 HPLC column.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Unknown. (n.d.). This compound, 95% Purity, C8H10Cl3N, 1 gram.
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A Senior Application Scientist's Guide to the Safe Handling of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
Abstract
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative utilized as a key building block in pharmaceutical and agrochemical research. Its specific stereochemistry and dichlorinated phenyl ring make it a valuable intermediate for synthesizing complex target molecules. However, these same structural features necessitate a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the material safety data for this compound, moving beyond mere compliance to foster a proactive safety culture. We will dissect the core hazards, establish causality-driven handling protocols, and provide actionable emergency procedures, all grounded in authoritative safety data. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.
Compound Identity and Hazard Profile
This compound is a solid organic salt. A comprehensive understanding of its hazard profile is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) provides a clear and concise summary of its potential dangers.
GHS Classification: A Snapshot of the Risks
The primary hazards associated with this compound are significant and demand respect. It is classified as acutely toxic if ingested, a serious irritant to skin and respiratory systems, and capable of causing severe eye damage.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from supplier Safety Data Sheets.
The GHS pictograms serve as an immediate visual warning of these risks. For this compound, the "Exclamation Mark" and "Corrosion" pictograms are typically used, signaling irritation/acute toxicity and the risk of serious eye damage, respectively.
The "Why" Behind the Hazards
The toxicity and irritancy of this compound are intrinsically linked to its chemical structure. As a primary amine, it can act as a base, potentially disrupting physiological pH upon contact. The dichlorinated aromatic ring enhances its lipophilicity, which may facilitate absorption through the skin. When inhaled as a dust, its irritant properties can directly affect the sensitive tissues of the respiratory tract. The most severe classification, "Serious Eye Damage," underscores the potential for this compound to cause irreversible harm upon direct contact with the eyes, a critical consideration for all handling procedures.
Proactive Risk Mitigation: The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final, essential barrier.
Caption: Hierarchy of Controls applied to the target compound.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling this powdered solid is a certified chemical fume hood or a ventilated balance enclosure.
-
Causality: The compound is classified as a respiratory irritant (H335). Handling it as a solid powder can easily generate airborne dust particles. An active ventilation system captures these particles at the source, preventing them from entering the operator's breathing zone and contaminating the general laboratory environment. This is a non-negotiable requirement for weighing and transferring the material.
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, well-documented procedures are critical. All personnel must be trained on the specific hazards and handling protocols for this compound before work begins. Key administrative controls include:
-
Designated Areas: Clearly label the areas where this compound is stored and handled.
-
Good Housekeeping: Maintain a clean and organized workspace to prevent inadvertent contact and contamination. Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Waste Management: Dispose of contaminated materials and excess chemicals in clearly labeled, sealed containers according to institutional and local regulations.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used consistently and correctly.
-
Eye and Face Protection: Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of dust generation.
-
Skin Protection: Wear a chemically resistant lab coat. Handle with appropriate gloves (e.g., nitrile), which must be inspected for integrity before use. Use proper glove removal technique to avoid cross-contamination.
-
Respiratory Protection: While engineering controls should be sufficient, if a risk assessment indicates potential for exposure above occupational limits (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) may be required.
Step-by-Step Protocols for Safe Handling
Protocol: Weighing and Transfer
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, face shield, nitrile gloves).
-
Work Area Setup: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Decontaminate the work surface.
-
Transfer: Bring the sealed container of this compound into the hood.
-
Weighing: Open the container inside the hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or reaction vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.
-
Cleanup: Once the desired amount is weighed, securely close the main container. Use a damp paper towel to gently wipe down the spatula and any minor dust on the work surface. Dispose of the towel in the designated solid waste container.
-
Final Steps: Remove gloves using the proper technique and wash hands thoroughly.
Emergency Response: Planning for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. The speed of response is critical to prevent permanent damage[1][2].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention[1].
Spill Response Workflow
A minor spill (<5g) in a chemical fume hood can be managed by trained laboratory personnel. A large spill requires immediate evacuation and notification of the institution's Environmental Health & Safety (EHS) department.
Caption: Decision workflow for spill response.
Physical, Chemical, and Stability Data
Understanding the compound's physical properties is essential for proper storage and handling.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N · HCl (or C₈H₁₀Cl₃N) | [3] |
| Molecular Weight | 226.53 g/mol | [3][4] |
| Appearance | Solid | N/A |
| Melting Point | ~105 - 108 °C | [2] |
| Solubility | Soluble in water | [2] |
Stability and Reactivity
-
Stability: The compound is generally stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed container)[1][2].
-
Incompatible Materials: Avoid contact with strong oxidizing agents[1]. As an amine salt, it will also react with strong bases to liberate the free amine.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[5].
Conclusion
This compound is a valuable research chemical with a significant hazard profile. Its potential to cause serious eye damage, skin and respiratory irritation, and harm if swallowed necessitates a disciplined and informed approach to safety. By understanding the causality behind these hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing best practices through administrative SOPs, and consistently using appropriate PPE—researchers can mitigate risks effectively. Adherence to the detailed handling and emergency protocols outlined in this guide is paramount to ensuring a safe laboratory environment for all personnel.
References
- Sigma-Aldrich. (2024, January 26). Safety Data Sheet.
-
PubChem. 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Ambeed, Inc. Safety Data Sheet for 1-(3,4-Dichlorophenyl)ethanamine.
- Fisher Scientific. (2023, September 27). Safety Data Sheet.
- TCI Chemicals. (2025, June 10). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet for 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride.
- Chemsavers. This compound, 95% Purity.
-
PubChem. (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Discovery and History of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
A Senior Application Scientist's Perspective on a Key Chiral Intermediate
Abstract
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. We will delve into the historical context of psychoactive phenethylamines, the critical importance of chirality in drug development, and the evolution of synthetic and resolution techniques that have enabled the production of this specific enantiomer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific integrity and logical progression behind the availability and application of this compound.
Introduction: The Rise of Substituted Phenethylamines and the Dawn of Chirality
The story of this compound is intrinsically linked to the broader history of phenethylamines, a class of compounds known for their psychoactive properties. The parent compound, phenethylamine, is a natural monoamine alkaloid that acts as a central nervous system stimulant.[1] The 20th century saw a surge in the synthesis and study of substituted phenethylamines, with chemists exploring how modifications to the phenyl ring and the ethylamine side chain could dramatically alter a compound's pharmacological profile.
One of the earliest and most well-known artificially synthesized phenethylamines was MDMA (3,4-methylenedioxy-methamphetamine), first synthesized in 1912 by the German chemist Dr. Anton Köllisch.[2] Initially intended as a precursor for a vasoconstrictor, its psychoactive effects were not widely recognized until much later. The mid to late 20th century, particularly through the work of chemist Alexander Shulgin, saw an explosion in the synthesis and documentation of hundreds of novel psychoactive phenethylamines.[3] This era of exploration laid the groundwork for understanding the structure-activity relationships (SAR) within this chemical class, demonstrating that subtle changes to the molecule could lead to a wide spectrum of effects, from stimulants and hallucinogens to entactogens and antidepressants.[1][4][5]
It was within this context of exploring substituted phenethylamines for their potential therapeutic effects that dichlorinated compounds emerged as a promising area of investigation. The addition of chlorine atoms to the phenyl ring was found to significantly modulate the activity of many compounds, often enhancing their potency and influencing their interaction with biological targets.
Concurrently, a paradigm shift was occurring in the pharmaceutical industry: the recognition of the profound importance of chirality. For many years, chiral drugs were often developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, it became increasingly clear that enantiomers of the same compound could have vastly different pharmacological and toxicological profiles. This understanding was tragically underscored by the thalidomide disaster in the late 1950s and early 1960s, where one enantiomer was an effective sedative while the other was a potent teratogen. This event and others like it led to a greater appreciation for stereochemistry in drug design and a move towards the development of single-enantiomer drugs.
This compound: A Key Chiral Building Block
This compound emerged as a valuable chiral intermediate in this evolving landscape of drug discovery. Its 3,4-dichlorophenyl substitution pattern proved to be a key feature in a number of centrally acting compounds. The (R)-configuration of the ethanamine side chain is critical for the stereospecific interactions required for the desired therapeutic effect in many of its downstream applications. The hydrochloride salt form is often preferred in research and development due to its improved aqueous solubility and stability compared to the free base, facilitating its use in preclinical studies.[6]
While the exact date and individual credited with the very first synthesis and resolution of (R)-1-(3,4-Dichlorophenyl)ethanamine are not prominently documented in readily available historical records, its development is closely tied to the broader research into dichlorophenyl-containing CNS agents. This compound is a key precursor for the synthesis of more complex molecules, particularly those targeting sigma (σ) receptors, which are promising targets for novel antidepressants.[6]
Synthesis and Chiral Resolution: Methodologies and Experimental Insights
The preparation of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
Racemic Synthesis of 1-(3,4-Dichlorophenyl)ethanamine
The initial step in a resolution-based approach is the synthesis of the racemic mixture of 1-(3,4-Dichlorophenyl)ethanamine. A common method involves the reductive amination of 3,4-dichloroacetophenone.
Conceptual Workflow for Racemic Synthesis:
Caption: Reductive amination of 3,4-dichloroacetophenone.
Chiral Resolution using Diastereomeric Salt Formation
The classical and still widely used method for obtaining the individual enantiomers of a racemic amine is through diastereomeric salt formation with a chiral resolving agent. For basic compounds like 1-(3,4-Dichlorophenyl)ethanamine, a chiral acid is employed. Tartaric acid and its derivatives are common choices due to their availability and effectiveness.[7][8][9]
The principle behind this technique is that the reaction of a racemic mixture of the amine (containing both R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[10]
Experimental Protocol: Chiral Resolution of Racemic 1-(Aryl)ethanamine (A Representative Procedure)
This protocol is a general representation of the resolution of a racemic arylethanamine using tartaric acid and should be adapted and optimized for the specific substrate.
-
Dissolution: Dissolve the racemic 1-(3,4-Dichlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.
-
Addition of Resolving Agent: To this solution, add a solution of an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation: Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.
-
Recrystallization: The isolated salt can be recrystallized from a suitable solvent to improve its diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.
-
Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Formation of the Hydrochloride Salt: The enantiomerically pure free amine is then dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the desired this compound.
-
Purification: The final hydrochloride salt can be purified by recrystallization.
Logical Flow of Chiral Resolution:
Caption: Diastereomeric salt resolution workflow.
Asymmetric Synthesis
Modern synthetic chemistry also offers routes to directly synthesize the desired enantiomer, bypassing the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. Asymmetric reductive amination of 3,4-dichloroacetophenone is a potential route, utilizing a chiral reducing agent or a chiral catalyst in the presence of a reducing agent. While often more elegant and atom-economical, the development and optimization of asymmetric syntheses can be more complex and costly than classical resolution, especially for large-scale production.
Role in Modern Drug Discovery and Development
This compound continues to be a relevant and important building block in contemporary drug discovery. Its utility extends beyond academic research and into the process development of potential new medicines. The presence of the dichlorophenyl moiety is a common feature in compounds targeting monoamine transporters, making this chiral amine a valuable starting material for the synthesis of libraries of potential reuptake inhibitors for neurotransmitters like serotonin, norepinephrine, and dopamine. The development of novel CNS agents remains a significant challenge in medicinal chemistry, and the availability of well-characterized, enantiomerically pure intermediates like this compound is crucial for advancing this field.
Conclusion
The discovery and development of this compound is a testament to the evolution of medicinal chemistry in the 20th and 21st centuries. Its history is rooted in the early explorations of psychoactive phenethylamines and has been shaped by the critical understanding of chirality in drug action. The methodologies for its synthesis and resolution, particularly the classical technique of diastereomeric salt formation, highlight the enduring principles of stereochemistry in the practical synthesis of pharmaceuticals. As a key chiral building block, this compound continues to play a vital role in the ongoing quest for novel and more effective treatments for central nervous system disorders.
References
-
The chemistry of MDMA and various other phenethylamines. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
-
Phenethylamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Novel Psychoactive Phenethylamines: Impact on Genetic Material. (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Background on Phenethylamines (including 2-C-C-N-BOME "N-Bomb"). (n.d.). Drug Policy Facts. Retrieved January 15, 2026, from [Link]
-
Details for Phenethylamines. (n.d.). UNODC. Retrieved January 15, 2026, from [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 15, 2026, from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Improvement of the Resolution Experiment of Racemic Tartaric Acid. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]
-
Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
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- 4. Background on Phenethylamines (including 2-C-C-N-BOME "N-Bomb") | Drug Policy Facts [drugpolicyfacts.org]
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- 9. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Sertraline from (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Sertraline, a widely used selective serotonin reuptake inhibitor (SSRI). The synthesis originates from the chiral starting material, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. The protocol is presented in two major parts. The first part outlines a proposed synthetic pathway to convert the starting material into the key intermediate, (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The second, and primary, part of this guide offers a detailed, step-by-step protocol for the conversion of the aforementioned tetralone intermediate into the final active pharmaceutical ingredient, (1S,4S)-Sertraline Hydrochloride. This section is grounded in well-established and published industrial synthesis methodologies, focusing on reaction efficiency, diastereoselectivity, and final product purification.
Introduction
Sertraline, marketed under various brand names including Zoloft, is a cornerstone medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Its therapeutic action is derived from its potent and selective inhibition of serotonin reuptake in the brain. The chemical structure of sertraline possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active isomer is (1S, 4S)-sertraline.
The most common and industrially viable synthetic routes to sertraline proceed through the key intermediate 4-(3,4-dichlorophenyl)-1-tetralone.[1] This application note addresses the synthesis of sertraline starting from a chiral precursor, this compound. This approach, in principle, allows for the transfer of chirality from the starting material to the final product, potentially offering a more stereocontrolled synthesis.
This guide is structured to provide both a conceptual framework for the initial, less-documented conversion, and a detailed, practical protocol for the subsequent, well-documented steps.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process, which can be conceptually divided into two main stages as illustrated in the workflow diagram below.
Caption: High-level overview of the synthetic pathway.
Part 1: Proposed Synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone
This section outlines a plausible, though not extensively documented, synthetic route to convert this compound into the key tetralone intermediate. The proposed pathway is based on fundamental organic chemistry principles, particularly Friedel-Crafts reactions.[2][3]
Rationale: The core challenge is to construct the tetralone ring system onto the existing dichlorophenyl moiety of the starting material. A logical approach involves:
-
N-Protection: The amine functionality must be protected to prevent it from reacting in the subsequent steps.
-
Chain Extension: A four-carbon chain terminating in a carboxylic acid is introduced to the aromatic ring. This can be achieved via a two-step process of Friedel-Crafts acylation with succinic anhydride followed by reduction of the resulting ketone.
-
Ring Closure: An intramolecular Friedel-Crafts acylation of the carboxylic acid derivative forms the six-membered ketone ring.
-
Deprotection and Deamination: The protecting group and the original amine functionality are removed to yield the target tetralone.
Due to the speculative nature of this multi-step conversion, a detailed experimental protocol is not provided. Researchers pursuing this route should rely on analogous transformations reported in the organic synthesis literature.
Part 2: Detailed Protocols for the Synthesis of (1S,4S)-Sertraline Hydrochloride
This part provides detailed, step-by-step methodologies for the conversion of 4-(3,4-Dichlorophenyl)-1-tetralone to Sertraline HCl. The protocols are adapted from established industrial processes.[1][4]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 4-(3,4-Dichlorophenyl)-1-tetralone | C₁₆H₁₂Cl₂O | 291.17 | Commercial sources | Key intermediate |
| Methylamine (40% in Methanol) | CH₅N | 31.06 | Commercial sources | Reagent for imine formation |
| Toluene | C₇H₈ | 92.14 | Commercial sources | Anhydrous, reaction solvent |
| Titanium Tetrachloride (TiCl₄) | TiCl₄ | 189.68 | Commercial sources | Lewis acid catalyst |
| Palladium on Calcium Carbonate (Pd/CaCO₃), 5% | - | - | Commercial sources | Hydrogenation catalyst |
| Ethanol | C₂H₅OH | 46.07 | Commercial sources | Solvent for reduction & resolution |
| D-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 | Commercial sources | Chiral resolving agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Commercial sources | For basification |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Commercial sources | For final salt formation |
Step 2.1: Condensation and Imine Formation
Causality: This step involves the condensation of the tetralone with methylamine to form the corresponding N-methylimine. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride, which activates the ketone carbonyl group towards nucleophilic attack by the amine.[5] The removal of water drives the reaction to completion.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(3,4-Dichlorophenyl)-1-tetralone (1.0 eq) in anhydrous toluene (approx. 5-10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add a solution of methylamine (approx. 2.0-2.5 eq) in methanol dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Slowly add titanium tetrachloride (approx. 0.5-0.6 eq) dropwise via the dropping funnel. An exothermic reaction will occur, and a precipitate may form. Maintain the temperature below 15 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
The resulting mixture containing the imine can be filtered to remove solid by-products and the filtrate can be used directly in the next step.
Step 2.2: Diastereoselective Reduction
Causality: The C=N double bond of the imine is reduced to an amine. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, favoring the formation of the desired cis-isomer over the trans-isomer. The hydrogenation occurs preferentially from the less sterically hindered face of the imine.
Protocol:
-
Transfer the toluene solution of the imine intermediate from the previous step to a pressure-rated hydrogenation vessel.
-
Add the hydrogenation catalyst, such as 5% Pd/CaCO₃ (approx. 1-2% w/w relative to the starting tetralone).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-60 psig) and begin vigorous stirring.
-
Maintain the reaction at room temperature or slightly elevated temperature (e.g., 25-40 °C) until hydrogen uptake ceases, indicating reaction completion (typically 4-8 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol or toluene.
-
The resulting filtrate contains a mixture of racemic cis- and trans-sertraline. The typical cis:trans ratio is approximately 3:1 to 4:1.[6]
Step 2.3: Resolution of Racemic cis-Sertraline
Causality: The separation of the enantiomers of cis-sertraline is achieved by forming diastereomeric salts with a chiral resolving agent. D-(-)-mandelic acid is commonly used for this purpose. The (1S,4S)-sertraline-(D)-mandelate salt has lower solubility in certain solvents, such as ethanol, compared to the (1R,4R)-sertraline-(D)-mandelate salt, allowing for its selective crystallization.[4]
Protocol:
-
Concentrate the filtrate from the previous step under reduced pressure to remove the toluene.
-
Dissolve the residue in ethanol (approx. 10 volumes).
-
In a separate flask, dissolve D-(-)-mandelic acid (approx. 0.9-1.0 eq relative to the amount of cis-sertraline) in ethanol.
-
Add the mandelic acid solution to the sertraline solution.
-
Heat the mixture to reflux to ensure complete dissolution.
-
Slowly cool the solution to room temperature, and then further cool to approximately -10 °C to 0 °C to induce crystallization of the (1S,4S)-sertraline mandelate salt.
-
Collect the crystalline solid by filtration and wash the filter cake with chilled ethanol.
-
The isolated mandelate salt can be recrystallized from ethanol to improve optical purity if necessary.
Step 2.4: Formation of (1S,4S)-Sertraline Hydrochloride
Causality: The final step involves the liberation of the free base from the mandelate salt and its subsequent conversion to the stable and pharmaceutically acceptable hydrochloride salt.
Protocol:
-
Suspend the (1S,4S)-sertraline mandelate salt in a mixture of toluene and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the aqueous layer is >10, to neutralize the mandelic acid and liberate the free base.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and cool to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol or bubble gaseous hydrogen chloride through the solution until precipitation is complete.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Collect the white crystalline solid by filtration, wash with cold toluene or another suitable solvent, and dry under vacuum to yield (1S,4S)-Sertraline Hydrochloride.
Visualization of the Established Synthetic Route
The following diagram illustrates the key transformations in the conversion of the tetralone intermediate to Sertraline HCl.
Caption: Key steps in the synthesis of Sertraline HCl.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. Available at: [Link]
- Google Patents. (2007). Highly Steroselective Synthesis of Sertraline. (U.S. Patent No. US20070260090A1).
-
Drugs Synthesis Database. (n.d.). Sertraline. Available at: [Link]
- Google Patents. (2002). Process for preparing sertraline intermediates. (Patent No. WO2002096860A1).
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
ResearchGate. (2012). Improved Industrial Synthesis of Antidepressant Sertraline. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Organic & Biomolecular Chemistry. Available at: [Link]
- U.S. Patent No. 4,536,518. (1985). Cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine.
-
J&K Scientific LLC. (2021). Bischler-Napieralski Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
- Google Patents. (1991). Method of preparing 4-dichlorophenyl-1-tetralones. (U.S. Patent No. US5019655A).
- Google Patents. (2000). Process for preparing sertraline from chiral tetralone. (Patent No. EP1059287A1).
-
National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
ResearchGate. (2019). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Available at: [Link]
-
Journal of Organic Chemistry. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Available at: [Link]
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Application Notes and Protocols: (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride as a Chiral Building Block
Introduction: The Strategic Importance of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral amines, in particular, are foundational components of numerous active pharmaceutical ingredients (APIs) and serve as indispensable tools in asymmetric synthesis.[1][2] (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride stands out as a chiral building block of significant industrial and academic interest. Its utility is prominently demonstrated in the synthesis of complex molecules where the introduction of a specific stereocenter is crucial for biological efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and detailed protocols involving this versatile chiral amine.
Physicochemical Properties and Safety Considerations
This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀Cl₃N | [3] |
| Molecular Weight | 226.53 g/mol | [3] |
| CAS Number | 1212307-96-4 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 76 °C (for the free base) | [4] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: A Gateway to Enantiopure Pharmaceuticals
The primary application of (R)-1-(3,á-Dichlorophenyl)ethanamine hydrochloride lies in its role as a chiral precursor in multi-step syntheses. The presence of the stereochemically defined amine group allows for the construction of subsequent chiral centers with a high degree of stereocontrol. This is a clear example of internal asymmetric induction, where a pre-existing chiral center in a molecule influences the stereochemical outcome of a reaction at a different site within the same molecule.[5]
A quintessential example of its application is in the industrial synthesis of Sertraline, a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][6] The therapeutically active isomer of Sertraline is the (1S, 4S)-enantiomer, and the synthesis of this specific stereoisomer is critically dependent on the use of an enantiomerically pure starting material like (R)-1-(3,4-Dichlorophenyl)ethanamine or a related chiral precursor.[6]
Protocol 1: Chiral Resolution of Racemic 1-(3,4-Dichlorophenyl)ethanamine
The preparation of enantiomerically pure this compound often begins with the resolution of the corresponding racemic amine. Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a classical and effective method.[2][7] The principle relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.[8]
Causality of Experimental Choices:
-
Choice of Resolving Agent: (+)-Tartaric acid is a readily available and cost-effective chiral resolving agent that forms diastereomeric salts with chiral amines.
-
Solvent System: Methanol is selected for its ability to dissolve the racemic amine and the resolving agent, while also providing a medium where the difference in solubility between the two diastereomeric salts is pronounced enough for effective separation.
-
Stoichiometry: A slight excess of the resolving agent is often used to ensure complete salt formation with the desired enantiomer.
-
Temperature Control: Gradual cooling is crucial to promote the selective crystallization of the less soluble diastereomeric salt, minimizing the co-precipitation of the more soluble one.
Step-by-Step Protocol:
-
Dissolution: In a suitable flask, dissolve racemic 1-(3,4-dichlorophenyl)ethanamine (1 equivalent) in methanol (10 volumes).
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-(2R,3R)-tartaric acid (0.5-0.6 equivalents) in methanol (5 volumes). Gently warm if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.
-
Crystallization: Allow the mixture to stir at room temperature for 1-2 hours, then cool to 0-5 °C and stir for an additional 2-4 hours to maximize the yield of the crystalline diastereomeric salt.
-
Isolation: Isolate the precipitated salt by vacuum filtration, washing the filter cake with a small amount of cold methanol. The solid collected is the less soluble diastereomeric salt of (R)-1-(3,4-dichlorophenyl)ethanamine with (+)-tartaric acid.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a 2M aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will liberate the free (R)-amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(3,4-dichlorophenyl)ethanamine.
-
Hydrochloride Salt Formation: Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.
Diagram 1: Workflow for Chiral Resolution
Protocol 2: Application in Asymmetric Synthesis - A Key Step in the Sertraline Synthesis
(R)-1-(3,4-Dichlorophenyl)ethanamine can be utilized as a chiral auxiliary to direct the stereoselective synthesis of more complex molecules. In the context of sertraline synthesis, a related chiral precursor is often employed. The following protocol illustrates a key transformation in a stereoselective route to sertraline, highlighting the role of a chiral amine in establishing the desired stereochemistry. While the direct use of this compound might not be the most common industrial route, this example demonstrates the principle of its application. A more common industrial approach involves the reductive amination of a chiral tetralone intermediate.[1]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of imines to amines.
-
Hydrogen Source: Molecular hydrogen (H₂) is the reductant in this catalytic hydrogenation.
-
Solvent: Methanol is a suitable solvent for this reaction, dissolving the reactants and facilitating the interaction with the solid catalyst.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions.
-
Stereocontrol: The existing stereocenter in the chiral imine intermediate directs the addition of hydrogen from one face of the molecule, leading to the formation of the desired diastereomer.
Step-by-Step Protocol (Illustrative Transformation):
This protocol describes the stereoselective reduction of a chiral imine, a key step in a potential synthetic route to Sertraline.
-
Reaction Setup: To a hydrogenation vessel, add the chiral imine intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (1 equivalent), and 5% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Solvent Addition: Add methanol as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired diastereomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
-
Salt Formation: The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent, as described in Protocol 1.
Diagram 2: Asymmetric Hydrogenation Workflow
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of this compound is critical for its successful application. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are powerful analytical techniques for this purpose.[9][10]
Chiral HPLC Method Development:
The development of a robust chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based and Pirkle-type CSPs are often effective for the separation of chiral amines.
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H, Chiralcel® OD-H, or (R,R)-Whelk-O® 1 |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where the analyte has significant absorbance (e.g., 220-280 nm). |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Causality of Method Parameters:
-
Chiral Stationary Phase: The CSP provides a chiral environment that interacts differently with the two enantiomers, leading to their separation.
-
Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol affects the retention time and resolution. The amine modifier is crucial for suppressing the interaction of the basic amine with the silica support of the CSP, thereby preventing peak tailing.
-
Flow Rate and Temperature: These parameters can be adjusted to optimize the separation efficiency and analysis time.
Chiral Capillary Electrophoresis:
Chiral CE offers high efficiency and low sample consumption. The separation is achieved by adding a chiral selector to the background electrolyte.
| Parameter | Recommended Starting Conditions |
| Chiral Selector | Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or chiral crown ethers. |
| Background Electrolyte | A buffer solution (e.g., phosphate or borate buffer) at a pH that ensures the amine is protonated. |
| Applied Voltage | 15-30 kV |
| Capillary | Fused silica capillary |
| Detection | UV detection at an appropriate wavelength. |
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of enantiomerically pure compounds, most notably in the pharmaceutical industry. Its utility stems from its well-defined stereochemistry, which enables the stereocontrolled synthesis of complex molecules. The protocols and analytical methods outlined in this application note provide a comprehensive guide for researchers to effectively utilize this important chiral amine in their synthetic endeavors. By understanding the principles behind the experimental choices, scientists can optimize reaction conditions and analytical methods to achieve their desired synthetic outcomes with high efficiency and stereoselectivity.
References
-
(PDF) Chemoenzymatic Synthesis of Sertraline - ResearchGate. (2025, October 18). Retrieved from [Link]
-
Sertraline - Synthesis of (+). (n.d.). Retrieved from [Link]
-
Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed. (n.d.). Retrieved from [Link]
- US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents. (n.d.).
-
Asymmetric induction - Wikipedia. (n.d.). Retrieved from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]
-
Effects of various anionic chiral selectors on the capillary electrophoresis separation of chiral phenethylamines and achiral neutral impurities present in illicit methamphetamine - PubMed. (n.d.). Retrieved from [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Chiral Resolution Screening | Solid State | Onyx Scientific. (n.d.). Retrieved from [Link]
-
Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed. (n.d.). Retrieved from [Link]
-
Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Retrieved from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Retrieved from [Link]
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents. (n.d.).
-
This compound, 95% Purity, C8H10Cl3N, 1 gram. (n.d.). Retrieved from [Link]
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC - PubMed Central. (2021, May 11). Retrieved from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010, March 12). Retrieved from [Link]
-
1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE | CAS 2642-63-9. (n.d.). Retrieved from [Link]
-
Asymmetric hydrogenation of N-(tert-butanesulfinyl)ketimines - PubMed. (2010, August 6). Retrieved from [Link]
-
Asymmetric hydrogenation of O-/N-functional group substituted arenes. (n.d.). Retrieved from [Link]
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC - PubMed Central. (2021, May 11). Retrieved from [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - MDPI. (n.d.). Retrieved from [Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. (n.d.). Retrieved from [Link]
-
Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
(R)-1-(3,4-Dichlorophenyl)ethan-1-amine | 150520-10-8 - J&K Scientific. (n.d.). Retrieved from [Link]
-
1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) - PubChemLite. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3,4-Dichlorophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis. Its hydrochloride salt is a stable, easy-to-handle solid that serves as a versatile tool for introducing chirality into molecules. The presence of the 3,4-dichlorophenyl moiety imparts distinct steric and electronic properties that are leveraged in various asymmetric transformations. This guide provides an in-depth exploration of its primary applications, focusing on its role as a classical chiral resolving agent, its use as a covalent chiral auxiliary to direct stereoselective reactions, and its function as a precursor for the synthesis of sophisticated chiral ligands and organocatalysts. The protocols and discussions herein are designed to provide both the theoretical basis and practical, actionable steps for laboratory implementation, grounded in established chemical principles.
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The most direct and industrially significant application of (R)-1-(3,4-Dichlorophenyl)ethanamine is in the separation of racemic mixtures, particularly carboxylic acids, through diastereomeric salt crystallization.[1][2] This "classical" method remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[1]
The Principle of Resolution
A racemic mixture consists of two enantiomers that have identical physical properties (solubility, melting point, etc.), making them inseparable by standard techniques like crystallization. The resolution process circumvents this by reacting the racemic acid with a single enantiomer of a chiral base, in this case, (R)-1-(3,4-Dichlorophenyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-Acid + (R)-Base → (R,R)-Salt
-
(S)-Acid + (R)-Base → (S,R)-Salt
These diastereomeric salts are no longer mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent system.[3] By carefully selecting the solvent, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the chiral acid and resolving agent can be recovered by simple acid-base extraction.
Experimental Workflow and Visualization
The general workflow for chiral resolution is a multi-step process involving salt formation, selective crystallization, isolation, and liberation of the enantiopure target molecule.
Caption: Workflow for chiral resolution using a chiral amine.
Protocol 1: Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology. The choice of solvent and crystallization conditions are critical and must be optimized for each specific substrate.
Materials:
-
Racemic carboxylic acid
-
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous organic solvent (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
2 M Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Liberation of the Free Amine: Dissolve this compound (1.0 eq) in water. Add 1 M NaOH solution until the pH is >10. Extract the resulting free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free (R)-amine.
-
Solvent Screening (Small Scale): In separate vials, dissolve small, equimolar amounts of the racemic acid and the (R)-amine in a range of solvents (see Table 1). Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, followed by further cooling in an ice bath. Observe which solvent system yields a crystalline precipitate.
-
Preparative Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) and the (R)-amine (0.5 - 1.0 eq) in the optimal solvent identified in Step 2, using minimal heating. Causality: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the first crop of crystals.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Once crystal formation begins, allow it to proceed undisturbed for several hours or overnight. Further cooling (e.g., to 4°C) can maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by vacuum filtration, washing the crystals with a small amount of the cold crystallization solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Liberation of the Enantiopure Acid: Suspend the isolated crystalline salt in water and add 2 M HCl until the pH is <2. Extract the liberated enantiopure carboxylic acid with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield one enantiomer of the acid.
-
Recovery: The acidic aqueous layer from Step 6 contains the protonated (R)-1-(3,4-Dichlorophenyl)ethanamine. It can be recovered by basifying with NaOH and extracting as described in Step 1. The other enantiomer of the acid can be similarly recovered from the mother liquor.
Data Presentation: Solvent Selection
The success of a resolution is highly dependent on the choice of solvent, which governs the solubility difference between the diastereomeric salts.[1]
| Solvent System | Typical Observation | Rationale for Use |
| Alcohols (Ethanol, IPA) | Often effective; promotes hydrogen bonding. | Good for many polar carboxylic acids and their ammonium salts. |
| Acetonitrile | Can provide sharp solubility differences. | Less protic than alcohols, can alter salt solvation properties. |
| Esters (Ethyl Acetate) | Lower polarity; good for less polar substrates. | May result in lower solubility overall, aiding precipitation. |
| Ketones (Acetone) | Medium polarity solvent. | Provides an alternative to alcohols and esters. |
| Mixed Solvents | Highly tunable for optimal solubility. | A mixture (e.g., Ethanol/Water) can fine-tune polarity to maximize the solubility difference. |
Application as a Covalent Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4][5] (R)-1-(3,4-Dichlorophenyl)ethanamine can be used for this purpose, where its defined stereocenter directs the formation of a new stereocenter with high diastereoselectivity.[6]
Principle of Auxiliary-Directed Synthesis
The amine is first converted into an amide by reacting with a prochiral carboxylic acid derivative. The resulting amide can then be deprotonated to form a chiral enolate. The bulky 3,4-dichlorophenyl group effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less sterically hindered face. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product and allowing for the recovery of the amine.[7]
Experimental Workflow and Visualization
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Asymmetric Alkylation of a Propionate Amide
This protocol describes the diastereoselective alkylation of an N-propionyl amide derived from the title amine.
Materials:
-
(R)-1-(3,4-Dichlorophenyl)ethanamine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkylating agent (e.g., Benzyl bromide)
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Amide Formation: Dissolve (R)-1-(3,4-Dichlorophenyl)ethanamine (1.0 eq) and Et₃N (1.2 eq) in anhydrous THF at 0 °C. Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, extract the product into an organic solvent, wash with brine, dry, and purify by chromatography to obtain the chiral N-propionyl amide.
-
Enolate Formation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add LDA solution (1.1 eq) dropwise and stir for 1 hour to ensure complete formation of the lithium enolate. Causality: Low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for high stereoselectivity.
-
Diastereoselective Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir for several hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: Cleave the alkylated amide to the corresponding carboxylic acid by heating with aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH). After cleavage, the enantiomerically enriched carboxylic acid can be isolated by extraction, and the chiral amine auxiliary can be recovered from the aqueous layer.
Application as a Precursor for Chiral Ligands
Chiral amines are foundational building blocks for a vast array of chiral ligands used in transition-metal-catalyzed asymmetric reactions.[8] (R)-1-(3,4-Dichlorophenyl)ethanamine provides a robust chiral scaffold that can be readily functionalized to create bidentate or polydentate ligands for metals like Iridium, Rhodium, Ruthenium, and Palladium.
Principle of Ligand-Accelerated Catalysis
In asymmetric catalysis, a chiral ligand coordinates to a metal center, creating a chiral environment around it. This chiral catalyst then interacts with the substrate in a way that favors one reaction pathway over the other, leading to the formation of one enantiomer of the product in excess. The amine can be converted into imines (Schiff bases), phosphine-amines, or other structures that can chelate to a metal.
Protocol 3: Synthesis of a Chiral Schiff Base (Salen-type) Pre-ligand
This protocol outlines the synthesis of a chiral imine, which can be used to form catalysts for reactions like asymmetric epoxidation or cyclopropanation.
Materials:
-
(R)-1-(3,4-Dichlorophenyl)ethanamine
-
Salicylaldehyde (or a substituted derivative)
-
Anhydrous Ethanol or Methanol
-
Molecular Sieves (optional)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve (R)-1-(3,4-Dichlorophenyl)ethanamine (1.0 eq) in anhydrous ethanol.
-
Add salicylaldehyde (1.0 eq) to the solution. A color change (typically to yellow) is often observed immediately.
-
Heat the mixture to reflux for 2-4 hours. The removal of water, either by azeotropic distillation or by the addition of molecular sieves, drives the reaction to completion.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product often crystallizes directly from the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Metal Complexation (Example): The resulting chiral Schiff base ligand can be complexed with a metal salt (e.g., Mn(OAc)₂) to generate a chiral catalyst for use in asymmetric oxidation reactions.
Visualization of Ligand Synthesis and Catalytic Cycle
Caption: Synthesis of a chiral ligand and its role in a catalytic cycle.
Case Study: Relevance to the Synthesis of Sertraline
While not a direct application, the principles discussed are highly relevant to the industrial synthesis of major pharmaceuticals like the antidepressant Sertraline. Sertraline is the (1S, 4S) enantiomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine.[9][10] Early manufacturing routes produced a racemic mixture of cis-sertraline which then required resolution.[11]
This resolution is a perfect real-world example of the methodology described in Section 1. The racemic amine is resolved by forming diastereomeric salts with an enantiopure acid, D-(-)-mandelic acid.[11] The less soluble (1S, 4S)-sertraline mandelate salt crystallizes from the solution, allowing for its separation and subsequent conversion to the active pharmaceutical ingredient (API).[11][12] This parallel demonstrates the power and industrial relevance of using chiral molecules, like the title compound, to separate enantiomers on a large scale.
Safety and Handling
-
Hazard Class: this compound is an amine salt and should be handled as a potentially corrosive and irritating substance.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep container tightly sealed.
Conclusion
This compound is a powerful and versatile reagent in the field of asymmetric synthesis. Its primary utility as a resolving agent provides a robust and scalable method for accessing enantiopure compounds. Furthermore, its application as a chiral auxiliary offers a reliable strategy for diastereoselective bond formation, while its role as a precursor for chiral ligands opens the door to a wide range of catalytic asymmetric transformations. The principles and protocols outlined in this guide serve as a comprehensive resource for researchers looking to leverage this valuable chiral building block in their synthetic endeavors.
References
Chang, M., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. [13] Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [] BOC Sciences. (n.d.). APIs Manufacturing & Synthesis. [15] Heckmann, C., & Paradisi, F. (2021). GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor. ResearchGate. [16] Various Authors. (2020-2023). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Semantic Scholar. [17] Van Arnum, P. (2012). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. [8] Saá, J. M., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. [11] BenchChem. (2025). Application Notes and Protocols: Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone. [12] Google Patents. (2000). Process for preparing sertraline from chiral tetralone. EP1059287A1. [9] S. G., R., et al. (2016). Synthesis, characterization and identification of sertraline hydrochloride related impurities. International Journal of Pharmacy and Pharmaceutical Sciences. [18] Kumar, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. [10] Various Authors. (2000). Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [19] Wang, J., et al. (2018). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition. [1] BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [20] Semantic Scholar. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. [21] France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [3] LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [6] Gajewska, I., & Dzięgielewski, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, NIH. [22] Kaptein, B., et al. (2014). Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. Angewandte Chemie International Edition. [23] Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [24] PubChem. (n.d.). 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride. [7] Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [4] Wikipedia. (n.d.). Chiral auxiliary. [2] Wikipedia. (n.d.). Chiral resolution. [25] Sigma-Aldrich. (n.d.). Chiral Auxiliaries. [26] TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. [5] de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, PubMed. Chelucci, G., et al. (2007). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, RSC Publishing. [27] BenchChem. (2025). Asymmetric Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane: Application Notes and Protocols. Davies, S. G., & Ichihara, O. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.
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Application Notes & Protocols: (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Chiral Building Block
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a high-value building block in modern asymmetric synthesis.[1] Its structure is characterized by a dichlorinated phenyl ring and a stereocenter at the alpha-carbon of the ethylamine side chain. This specific arrangement makes it a crucial precursor for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety profiles.[2] Chiral amines are foundational in drug development, often forming the core of complex molecular architectures or serving as key intermediates.[1][3] This guide provides an in-depth exploration of the applications, reaction mechanisms, and detailed protocols for utilizing this compound, with a focus on enabling researchers to leverage its full synthetic potential.
Physicochemical Properties and Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is essential.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1212307-96-4 | [4][5] |
| Molecular Formula | C₈H₁₀Cl₃N (for HCl salt) | [5] |
| Molecular Weight | 226.53 g/mol | [5][6] |
| IUPAC Name | (1R)-1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride | [7] |
| Appearance | White to off-white solid | Generic observation |
| Solubility | Soluble in water | [6][8] |
Safety & Handling Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[11] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11] For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8][10][12][11]
Core Application: Asymmetric Synthesis of Pharmaceutical Scaffolds
The primary utility of (R)-1-(3,4-Dichlorophenyl)ethanamine lies in its role as a chiral synthon. The pre-defined stereocenter allows for the construction of more complex chiral molecules without the need for a late-stage, often inefficient, chiral resolution step. Its primary amine functionality is a versatile handle for a variety of transformations, most notably N-alkylation and reductive amination, to build key pharmaceutical scaffolds.
Mechanistic Insight: The Rationale for Use
The dichlorophenyl moiety is a common feature in many APIs, contributing to binding affinity through hydrophobic and halogen-bonding interactions within target proteins. By starting with the (R)-enantiomer of the amine, the synthesis is immediately directed towards the desired stereoisomer of the final product, a cornerstone of modern, efficient drug synthesis.[2] This approach is significantly more atom-economical and cost-effective than methods that produce a racemic mixture requiring subsequent separation.[13]
The workflow for utilizing this chiral amine typically involves its reaction with an electrophile (an alkyl halide or a carbonyl compound) to form a new carbon-nitrogen bond, thereby extending the molecular framework while preserving the original stereochemistry.
Diagram 1: Key synthetic pathways for (R)-1-(3,4-Dichlorophenyl)ethanamine.
Experimental Protocols
The following protocols are designed as robust starting points for research and development. They include explanations for key steps, adhering to the principle of a self-validating methodology.
Protocol 1: Free-Basing of the Hydrochloride Salt
Objective: To generate the free amine from its hydrochloride salt for use in subsequent reactions that are sensitive to acid or require the amine as a neutral nucleophile.
Causality: The hydrochloride salt is often more stable and easier to handle than the free amine. However, the protonated ammonium species is not nucleophilic. A basic workup is required to deprotonate the amine, liberating the lone pair of electrons necessary for nucleophilic attack.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine hydrochloride salt (1.0 eq) in deionized water.
-
Transfer the aqueous solution to a separatory funnel and add an equal volume of DCM or ethyl acetate.
-
Slowly add 1 M NaOH solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain the organic layer.
-
Extract the aqueous layer two more times with the same organic solvent.
-
Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting oil or solid is the free amine, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can be susceptible to oxidation.
Protocol 2: Synthesis of a Chiral Secondary Amine via N-Alkylation
Objective: To synthesize a chiral N-alkylated derivative, a common step in building more complex API scaffolds.
Causality: This is a standard SN2 reaction.[14] A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is used to scavenge the H-X acid byproduct without competing with the primary amine nucleophile. The choice of a polar aprotic solvent like DMF or Acetonitrile stabilizes charged intermediates and facilitates the reaction.
Materials:
-
(R)-1-(3,4-Dichlorophenyl)ethanamine (free base from Protocol 1) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Deionized Water & Brine
Procedure:
-
Dissolve the free amine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir under an inert atmosphere.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (40-60 °C) to proceed to completion, depending on the reactivity of the alkyl halide.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF.
-
Wash the organic layer with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel.[15] The appropriate eluent system (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine to prevent protonation on the column) should be determined by TLC.
Table 2: Representative N-Alkylation Reaction Data
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzyl Bromide | DMF | 25 | 4-6 | >90% |
| Ethyl Iodide | Acetonitrile | 50 | 12-16 | 80-90% |
| Methyl Tosylate | DMF | 25 | 2-4 | >95% |
Protocol 3: Analytical Characterization Workflow
Objective: To confirm the identity, purity, and enantiomeric integrity of the synthesized product. This validation is critical for regulatory compliance and ensuring the reliability of downstream applications.[16]
Causality: A multi-pronged analytical approach provides a comprehensive profile of the compound. LC-MS or GC-MS confirms the molecular weight, NMR confirms the structure, and chiral HPLC confirms that the stereocenter has not racemized during the reaction.
Diagram 2: Workflow for the purification and characterization of synthesized products.
Conclusion
This compound is a powerful and versatile chiral building block for pharmaceutical synthesis. Its true value is realized when integrated into a well-designed synthetic strategy that leverages its pre-defined stereochemistry to build complex, enantiomerically pure molecules efficiently. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this key intermediate in the pursuit of novel therapeutic agents. By understanding the causality behind each synthetic step and employing a rigorous analytical workflow, development professionals can accelerate their research programs while ensuring the highest standards of scientific integrity.
References
-
Drug Synthesis Database. Sertraline. Available from: [Link]
-
ResearchGate. Improved Industrial Synthesis of Antidepressant Sertraline. ChemInform. Available from: [Link]
-
Journal of Applicable Chemistry. Synthesis, characterization and identification of sertraline hydrochloride related impurities. Available from: [Link]
-
PMC. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Center for Biotechnology Information. Available from: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
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Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]
-
PubChemLite. 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N). Available from: [Link]
-
PrepChem.com. Synthesis of 1-(3,4-Dichlorophenyl)piperazine. Available from: [Link]
-
Stanchem. This compound, 95% Purity, C8H10Cl3N, 1 gram. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]
-
PMC. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. Available from: [Link]
-
Analytical Methods. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]
-
ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Available from: [Link]
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Application Notes and Protocols for the Use of (R)-1-(3,á-Dichlorophenyl)ethanamine Hydrochloride in Chiral Resolution
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a chiral resolving agent. Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents for racemic mixtures of acids and as building blocks for complex chiral molecules.[1] This guide details the principles of diastereomeric salt resolution, provides a step-by-step experimental protocol for the resolution of a model racemic carboxylic acid, and outlines the necessary safety precautions and analytical methods for validation.
Introduction: The Significance of Chiral Amines in Synthesis
Chiral amines are indispensable in modern organic chemistry and pharmaceutical development. Their utility stems from their ability to form diastereomeric salts with racemic carboxylic acids, enabling the separation of enantiomers—a critical step in the production of single-enantiomer drugs.[2][3] The differential physical properties of these diastereomeric salts, such as solubility, allow for their separation through classical techniques like fractional crystallization.[4][5] (R)-1-(3,4-Dichlorophenyl)ethanamine, as a chiral amine, is a valuable tool for such resolutions. Its structural rigidity and defined stereochemistry make it an effective agent for inducing crystallization of one diastereomeric salt over the other.
The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[6] Asymmetric synthesis and chiral resolution are the primary strategies to access these single enantiomers, with resolution often being a practical approach for large-scale production.[6][7]
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.
-
Handle all organic solvents with care, avoiding sources of ignition.
Physicochemical Properties and Specifications
A summary of the key properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₈H₁₀Cl₃N |
| Molecular Weight | 226.53 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 1212307-96-4 |
| Purity | ≥95% |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
This protocol details the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using this compound. The principle is the formation of diastereomeric salts, followed by fractional crystallization.
Materials and Reagents
-
This compound (≥95% purity)
-
Racemic (±)-Ibuprofen (≥98% purity)
-
Methanol (ACS grade)
-
Diethyl ether (anhydrous)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Filter paper
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Crystallization dish
-
Büchner funnel and flask
-
Rotary evaporator
-
pH paper or meter
-
Separatory funnel
Workflow for Diastereomeric Salt Resolution
The overall workflow for the chiral resolution process is depicted below.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Step-by-Step Procedure
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Preparation of the free base: In a 100 mL beaker, dissolve 2.27 g (0.01 mol) of this compound in 30 mL of deionized water. While stirring, slowly add 2 M NaOH solution until the pH is approximately 10-11, at which point the free amine will precipitate. Extract the aqueous suspension with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the oily (R)-1-(3,4-Dichlorophenyl)ethanamine free base.
-
Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.06 g (0.01 mol) of racemic (±)-ibuprofen in 100 mL of methanol by heating the mixture to reflux.
-
To the hot ibuprofen solution, add the freshly prepared (R)-1-(3,4-Dichlorophenyl)ethanamine (approximately 0.01 mol) dropwise with continuous stirring.
-
After the addition is complete, allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol.
-
Dry the crystals and record the yield. This is the diastereomeric salt of one of the ibuprofen enantiomers.
Part B: Recovery of the Enantiomerically Enriched Ibuprofen
-
Transfer the crystalline diastereomeric salt to a 125 mL separatory funnel. Add 30 mL of deionized water and 30 mL of diethyl ether.
-
Acidify the aqueous layer by adding 2 M HCl dropwise until the pH is approximately 1-2. Shake the separatory funnel vigorously, venting frequently. The salt will dissociate, with the ibuprofen moving into the organic layer and the protonated amine remaining in the aqueous layer.
-
Separate the layers. Extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
Analysis and Validation
The success of the resolution is determined by measuring the enantiomeric excess (ee) of the recovered ibuprofen.
-
Polarimetry: Dissolve a known concentration of the recovered ibuprofen in a suitable solvent (e.g., ethanol) and measure the optical rotation using a polarimeter. The enantiomeric excess can be calculated using the following formula:
-
ee (%) = ([α]observed / [α]pure) x 100
-
Where [α]observed is the specific rotation of the recovered sample and [α]pure is the specific rotation of the pure enantiomer (literature value).
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a more accurate method for determining enantiomeric excess. A chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric composition.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | Solution is too dilute or the wrong solvent is used. | Try a different solvent or a mixture of solvents. Slowly evaporating the solvent can also induce crystallization. Seeding with a small crystal can help. |
| Low yield of crystalline salt | The diastereomeric salts have similar solubilities. | Experiment with different solvents or temperatures to maximize the solubility difference. |
| Low enantiomeric excess (ee) | Incomplete separation of the diastereomers. | Recrystallize the diastereomeric salt one or more times to improve purity. |
Conclusion
This compound is an effective chiral resolving agent for racemic carboxylic acids. The protocol described herein for the resolution of ibuprofen demonstrates a practical application of diastereomeric salt crystallization. By carefully selecting solvents and controlling crystallization conditions, high enantiomeric purity of the target compound can be achieved. This methodology is a valuable tool for researchers and professionals in the field of drug development and asymmetric synthesis.
References
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
- Kozma, D. (Ed.). (2001).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Xiao, Y., & Wang, J. (Eds.). (2011). Asymmetric Synthesis of Nitrogen Heterocycles. Wiley-VCH.
- Ager, D. J. (Ed.). (2003). Handbook of Chiral Chemicals. CRC Press.
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
Analytical methods for (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds, making it ideal for analyzing (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its process-related impurities.
Rationale for Method Selection
A reversed-phase method using a C18 stationary phase is chosen for its versatility and robustness in separating compounds of moderate polarity. The acidic nature of the analyte (a hydrochloride salt) necessitates a buffered mobile phase to ensure consistent retention times and good peak shapes. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and quantified within a reasonable runtime. UV detection is suitable as the dichlorophenyl chromophore provides strong absorbance.
Experimental Protocol: Related Substances by RP-HPLC
This protocol is designed to be a stability-indicating method, capable of separating the active ingredient from potential degradation products and process impurities.[2][3]
Table 1: Chromatographic Conditions for Related Substances
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mixing thoroughly.
-
Mobile Phase B is HPLC-grade Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or helium sparging.
-
-
Standard Preparation:
-
Reference Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 0.5 mg/mL.
-
Sensitivity Solution: Dilute 1.0 mL of the Reference Standard Solution to 100 mL with diluent to obtain a solution at 0.5% of the standard concentration (for system suitability).
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the Sensitivity Solution and ensure the signal-to-noise ratio for the main peak is not less than 10.
-
Inject the Reference Standard Solution in replicate (e.g., n=5). The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the Sample Solution.
-
-
Data Analysis and Calculation:
-
Identify and integrate all impurity peaks in the sample chromatogram.
-
Disregard any peaks originating from the blank.
-
Calculate the percentage of each impurity using the principle of area normalization or against a qualified impurity standard if available.
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%
-
Chiral HPLC for Enantiomeric Purity
The most critical purity attribute for this compound is its enantiomeric purity. The presence of the (S)-enantiomer can have different pharmacological effects and is considered an impurity. Chiral HPLC is the gold standard for separating enantiomers.[4][5]
Rationale for Chiral Stationary Phase (CSP) Selection
Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are highly effective for separating a broad range of chiral compounds, including primary amines.[6] An amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), is selected for its proven ability to resolve aromatic amines. A normal-phase mobile phase system (e.g., hexane/ethanol) is often used to enhance chiral recognition on these types of columns. A basic additive like diethylamine (DEA) is crucial to prevent peak tailing of the amine analyte.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
Table 2: Chromatographic Conditions for Enantiomeric Purity
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Carefully prepare the mobile phase by mixing 850 mL of n-Hexane, 150 mL of Ethanol, and 1.0 mL of Diethylamine.
-
Filter through a 0.45 µm solvent-compatible filter and degas.
-
-
Standard Preparation:
-
Racemic Standard: Prepare a solution of the racemic 1-(3,4-Dichlorophenyl)ethanamine hydrochloride (containing both R and S enantiomers) at a concentration of approximately 0.5 mg/mL in the mobile phase. This is used to confirm the resolution of the two enantiomers.
-
Reference Standard (R-enantiomer): Prepare a solution of the this compound reference standard at approximately 0.5 mg/mL in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of 0.5 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the Racemic Standard to identify the retention times of the (R)- and (S)-enantiomers and to ensure the resolution between the two peaks is not less than 2.0.
-
Inject the Reference Standard to confirm the identity of the (R)-enantiomer peak.
-
Inject the Sample Solution.
-
-
Data Analysis and Calculation:
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the percentage of the (S)-enantiomer.
% (S)-Enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100%
-
Orthogonal and Confirmatory Methods
To ensure a comprehensive purity profile, orthogonal methods should be employed.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Gas chromatography is the ideal technique for quantifying residual solvents from the manufacturing process.[1] A headspace GC method coupled with a Flame Ionization Detector (FID) is typically used as per USP <467> guidelines. This method can also detect volatile organic impurities that may not be visible by HPLC.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of the main compound and the identification of unknown impurities.[7] 1H and 13C NMR can confirm the chemical structure, while advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be used to elucidate the structures of significant unknown impurities isolated via preparative HPLC.
Method Validation Strategy
All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][8]
Table 3: Validation Parameters for Purity Methods
| Validation Parameter | Related Substances (HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Specificity | Yes (Peak purity via DAD, spiked samples) | Yes (Resolution from enantiomer) |
| Linearity | Yes (e.g., LOQ to 150% of impurity spec.) | Yes |
| Range | Yes | Yes |
| Accuracy | Yes (Spike recovery studies) | Yes |
| Precision | Yes (Repeatability and Intermediate) | Yes |
| Limit of Detection (LOD) | Yes | Yes |
| Limit of Quantitation (LOQ) | Yes | Yes |
| Robustness | Yes (Vary flow rate, temp, pH) | Yes (Vary flow rate, temp, mobile phase ratio) |
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: Workflow for comprehensive purity analysis.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. The combination of a stability-indicating reversed-phase HPLC method for related substances, a highly specific chiral HPLC method for enantiomeric purity, and supplementary techniques like GC for residual solvents provides a robust and reliable strategy. All methods must be properly validated to ensure data integrity and meet stringent regulatory requirements for pharmaceutical intermediates.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
OUCI. Q2(R1) Validation of Analytical Procedures. [Link]
-
Tentamus Pharma UK. Analysis of Related Substances and Impurities GMP. [Link]
-
MicroSolv. What is the difference between related compounds and related substances in pharmaceutical HPLC. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
-
American Journal of Biomedical Science & Research. Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]
-
ABL Technology. This compound, 95% Purity. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 2. rjptonline.org [rjptonline.org]
- 3. jocpr.com [jocpr.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Large-Scale Synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Protocol for Robust and Scalable Production
An Application Note for Drug Development Professionals
Abstract: (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its hydrochloride salt offers improved stability and handling properties, making it ideal for drug development and manufacturing. This application note provides a comprehensive and detailed protocol for the large-scale synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. The described methodology focuses on an asymmetric synthesis approach, which is highly efficient and atom-economical, avoiding the inherent 50% material loss associated with classical chiral resolution of racemic mixtures[1]. The protocol emphasizes safety, scalability, and robust in-process controls to ensure the production of a high-purity final product with excellent enantiomeric excess.
Introduction and Strategic Overview
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety profile. (R)-1-(3,4-Dichlorophenyl)ethanamine serves as a key intermediate for several active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in the efficient and scalable control of the stereocenter.
Two principal strategies exist for producing such chiral amines:
-
Chiral Resolution: This classical method involves synthesizing the racemic amine and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid)[1][2]. While robust, this method is inherently inefficient for large-scale production as it discards at least half of the material as the undesired enantiomer[1].
-
Asymmetric Synthesis: This modern approach aims to directly create the desired (R)-enantiomer from a prochiral precursor. A highly effective method is the asymmetric reduction of the corresponding ketone, 3',4'-dichloroacetophenone, using a chiral catalyst[3]. This strategy is significantly more atom-economical and is often preferred for industrial applications.
This guide details an asymmetric synthesis pathway, which proceeds via the asymmetric reduction of 3',4'-dichloroacetophenone to (R)-1-(3,4-Dichlorophenyl)ethanol, followed by conversion to the target amine and final salt formation. This multi-step process allows for tight control over purity and stereochemistry at each stage.
Logical Workflow for Synthesis
The chosen synthetic route is designed for scalability and control, breaking the process into distinct, verifiable stages.
Caption: Overall synthetic workflow from the starting ketone to the final hydrochloride salt.
Expertise & Experience: Causality Behind Experimental Choices
A robust large-scale process is defined by deliberate choices that ensure safety, efficiency, and reproducibility.
-
Choice of Synthetic Route: The asymmetric reduction followed by functional group manipulation was selected over direct reductive amination. While direct amination is more atom-economical in theory, the two-stage approach allows for the isolation and purification of the intermediate chiral alcohol. This provides a critical quality control checkpoint to confirm enantiomeric purity before proceeding, which is paramount in a cGMP environment.
-
Catalyst System: The protocol employs a well-defined ruthenium-based catalyst for the asymmetric transfer hydrogenation. These catalysts are known for their high turnover numbers (TON) and excellent enantioselectivity (>99% e.e.) in the reduction of aryl ketones. The use of a formic acid/triethylamine mixture as the hydrogen source is advantageous on a large scale as it avoids the need for high-pressure hydrogenation equipment.
-
Leaving Group Activation: Conversion of the alcohol to a methanesulfonate (mesylate) is a reliable and high-yielding transformation. The mesylate is a highly reactive intermediate that undergoes clean nucleophilic substitution with azide, minimizing side reactions.
-
Amination Strategy: The use of sodium azide followed by catalytic hydrogenation is a standard, scalable industrial method for converting alkyl halides or sulfonates to primary amines. It is often cleaner than using ammonia directly, which can lead to over-alkylation. The reduction of the resulting azide is typically quantitative and clean.
-
Final Salt Formation: The hydrochloride salt is specifically chosen because it typically forms a stable, non-hygroscopic, crystalline solid that is easy to handle, purify by recrystallization, and formulate.[4][5] The choice of solvent for precipitation (e.g., isopropanol or ethyl acetate) is critical for controlling crystal morphology and ensuring the rejection of impurities. Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent is used to prevent the introduction of water, which could affect the product's stability and crystallinity.[5]
Detailed Synthesis Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood or an appropriate contained reactor system. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[6] A thorough risk assessment should be conducted before commencing any work.[7]
Materials and Reagents
| Reagent/Solvent | CAS Number | Purity | Supplier Example |
| 3',4'-Dichloroacetophenone | 2642-63-9 | >98% | Biosynth[8], Santa Cruz Biotechnology[9] |
| (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | 144222-34-6 | >98% | Strem Chemicals |
| [RuCl₂(p-cymene)]₂ | 52462-29-0 | >98% | Strem Chemicals |
| Triethylamine (TEA) | 121-44-8 | >99.5%, anhydrous | Sigma-Aldrich |
| Formic Acid | 64-18-6 | >98% | Sigma-Aldrich |
| Methanol (MeOH) | 67-56-1 | Anhydrous | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | >99% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | 26628-22-8 | >99% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 7440-05-3 | 10 wt. % | Sigma-Aldrich |
| Isopropanol (IPA) | 67-63-0 | Anhydrous | Sigma-Aldrich |
| Hydrogen Chloride (in IPA) | 7647-01-0 | ~1.25 M solution | Sigma-Aldrich |
Part A: Asymmetric Synthesis of (R)-1-(3,4-Dichlorophenyl)ethanol
-
Catalyst Preparation (in situ): In a suitably sized, inerted reactor, charge [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (0.01 mol eq.). Add degassed methanol (2 volumes). Stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: To the catalyst mixture, add 3',4'-dichloroacetophenone (1.0 eq.).
-
Hydrogenation: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (1.5 eq. relative to the ketone) to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 40°C.
-
Reaction Monitoring: Stir the reaction at 40°C. Monitor the conversion by HPLC or TLC until the starting ketone is consumed (<1% remaining), typically within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water (5 volumes). Extract the product into ethyl acetate (3 x 3 volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 2 volumes) and then with brine (2 x 2 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-(3,4-Dichlorophenyl)ethanol as an oil. The crude product can be used directly in the next step if HPLC analysis shows sufficient purity.
Part B: Synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine (Free Base)
-
Mesylation: Dissolve the crude (R)-1-(3,4-Dichlorophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (5 volumes) in an inerted reactor. Cool the solution to 0°C. Add triethylamine (1.5 eq.). Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, keeping the temperature below 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction with cold water (5 volumes). Separate the organic layer. Wash sequentially with 1 M HCl (2 volumes), water (2 volumes), and brine (2 volumes). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. Caution: The mesylate is a potential alkylating agent and should be handled with care.
-
Azidation: Immediately dissolve the crude mesylate in dimethylformamide (DMF, 5 volumes). Add sodium azide (1.5 eq.). Heat the mixture to 60-70°C and stir until the mesylate is consumed (monitor by TLC, typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a stirred mixture of water (10 volumes) and ethyl acetate (5 volumes). Separate the layers and extract the aqueous phase with more ethyl acetate (2 x 3 volumes). Combine the organic layers, wash with brine (3 x 4 volumes) to remove DMF, dry over sodium sulfate, and concentrate to yield the crude azide. Caution: Organic azides can be explosive; avoid heating the neat compound to high temperatures.
-
Reduction: Dissolve the crude azide in methanol (10 volumes). Carefully add 10% Pd/C catalyst (0.05 w/w). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) until the reaction is complete (monitor by TLC).
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield (R)-1-(3,4-Dichlorophenyl)ethanamine free base as an oil.
Part C: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine free base (1.0 eq.) in anhydrous isopropanol (IPA) or ethyl acetate (5-10 volumes).
-
Precipitation: Cool the solution to 0-5°C in an ice bath. Slowly add a 1.25 M solution of HCl in IPA (1.1 eq.) with vigorous stirring. A white precipitate should form immediately.[5]
-
Crystallization: Stir the slurry at 0-5°C for at least 1-2 hours to ensure complete precipitation.
-
Isolation and Drying: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous IPA or ethyl acetate. Dry the product in a vacuum oven at 40-50°C to a constant weight.
Trustworthiness: A Self-Validating System
In-process and final quality controls are essential to guarantee the identity, purity, and stereochemical integrity of the product.
In-Process Controls (IPCs)
| Stage | Analytical Method | Parameter to Check | Acceptance Criteria |
| Asymmetric Reduction | HPLC | Conversion of Ketone | >99% |
| Asymmetric Reduction | Chiral HPLC | Enantiomeric Excess of Alcohol | >98% e.e. |
| Mesylation | TLC/HPLC | Conversion of Alcohol | >99% |
| Reduction of Azide | TLC/HPLC | Disappearance of Azide | <1% |
Final Product Characterization
The final this compound should be characterized as follows:
| Analysis | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | Mass Spec | Conforms to molecular weight[10] |
| Purity | HPLC | >99.0% |
| Chiral Purity | Chiral HPLC | >99.0% e.e. |
| Melting Point | DSC/MP Apparatus | Report value |
Analytical Method Example: Chiral HPLC
Chiral HPLC is the definitive method for confirming the enantiomeric purity of the final product.[10][11]
Caption: Workflow for chiral HPLC analysis to determine enantiomeric excess.
Typical Chiral HPLC Conditions:
-
Column: CHIRALPAK® immobilized column (e.g., IM)[12]
-
Mobile Phase: Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at 225 nm[10]
-
Expected Result: Baseline separation of the (R) and (S) enantiomers, with the (R) peak area representing >99.5% of the total area for both peaks.
References
- Daicel Corporation. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- BenchChem. (2025). Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines. BenchChem.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Defense Technical Information Center (DTIC). (1994). Super Hydrides.
- Han, Z. S., Koenig, S. G., Zhao, H., & Bakale, R. P. (2007). Development of a Large-Scale Stereoselective Process for (1 R ,4 S )-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride. Organic Process Research & Development, 11(4), 694–699.
- WIPO. (2015). (WO 2015/155664)
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
- Carroll, F. I., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Chemical Neuroscience.
- Gotor-Fernández, V., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
- Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry.
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University Department of Chemistry.
- Organic Syntheses. (2014). PALLADIUM-CATALYZED SYNTHESIS OF α-CARBOLINE. Org. Synth. 2014, 91, 1.
- BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem.
-
PrepChem. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
Sources
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- 2. onyxipca.com [onyxipca.com]
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- 4. prepchem.com [prepchem.com]
- 5. US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine - Google Patents [patents.google.com]
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- 12. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
Technical Support Center: (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to improve yield, enantiomeric excess, and overall purity.
Overview of the Primary Synthetic Route: Asymmetric Reductive Amination
The most direct and efficient method for synthesizing (R)-1-(3,4-Dichlorophenyl)ethanamine is through the asymmetric reductive amination of 3,4-dichloroacetophenone. This one-pot reaction combines the ketone with an ammonia source and a chiral catalyst system to produce the desired enantiomerically enriched amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.[1][2]
The general transformation is as follows:
Caption: Asymmetric reductive amination workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in reductive amination can stem from several factors. Let's break down the most common culprits and their solutions.
-
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water can be unfavorable.[3]
-
Causality: The presence of water can drive the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester water as it forms.
-
pH Optimization: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile. Consider adding a catalytic amount of a mild acid like acetic acid.
-
-
-
Inefficient Reduction of the Imine: The choice of reducing agent and reaction conditions are critical for the reduction step.
-
Causality: The reducing agent may not be potent enough, or it might be decomposing under the reaction conditions.
-
Solution:
-
Reducing Agent Selection: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone.[4][5] A more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they are less reactive towards ketones.[4][6] For catalytic hydrogenations, ensure the catalyst is active and the hydrogen pressure is adequate.
-
Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
-
-
-
Catalyst Deactivation: The amine product or imine intermediate can sometimes deactivate the catalyst, especially in transition-metal-catalyzed reactions.[3]
-
Causality: Lewis basic nitrogen atoms can coordinate to the metal center, inhibiting its catalytic activity.
-
Solution:
-
Catalyst Loading: Experiment with slightly higher catalyst loadings.
-
Choice of Ligand: The chiral ligand used with the metal catalyst can influence its stability and turnover number. A brief screen of different ligands may be beneficial.
-
-
Question 2: The enantiomeric excess (ee) of my (R)-amine is poor. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Poor ee is often related to the chiral catalyst system and reaction conditions.
-
Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst is paramount for inducing stereoselectivity.
-
Causality: The catalyst creates a chiral environment that favors the formation of one enantiomer over the other during the reduction of the imine.
-
Solution:
-
Catalyst Screening: If you are using a transition metal catalyst, the choice of the chiral ligand is critical. Ligands like those based on BINAP, DuPhos, or Josiphos are commonly used. For organocatalyzed reactions, chiral phosphoric acids or primary amine catalysts derived from cinchona alkaloids can be effective.[7]
-
Catalyst Purity: Ensure the chiral catalyst and ligand are of high purity and enantiomeric excess.
-
-
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity.
-
Causality: Higher temperatures can lead to lower enantioselectivity by reducing the energy difference between the diastereomeric transition states.
-
Solution: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it often improves the ee.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.
-
Causality: The polarity and coordinating ability of the solvent can affect the interactions that dictate the stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol).
-
Question 3: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of the desired product.
-
Over-alkylation to the Secondary Amine: The primary amine product can react with another molecule of the ketone to form a secondary amine.
-
Causality: The product amine can be more nucleophilic than ammonia.
-
Solution:
-
Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
Stepwise Procedure: A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize over-alkylation.[8]
-
-
-
Reduction of the Starting Ketone: The reducing agent may reduce the 3,4-dichloroacetophenone to the corresponding alcohol.
-
Causality: This is more common with less selective reducing agents like sodium borohydride.[5]
-
Solution:
-
Question 4: The final hydrochloride salt is difficult to crystallize or purify. What are some effective purification strategies?
Answer: Purification of the final product is crucial for obtaining a high-purity active pharmaceutical ingredient (API) intermediate.
-
Issues with Crystallization: The hydrochloride salt may initially precipitate as an oil or form a very fine powder that is difficult to handle.
-
Causality: The choice of solvent and the rate of cooling can significantly impact crystal formation.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for crystallization. A common approach is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in the same or a different solvent (e.g., ethereal HCl).
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, more well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial.
-
-
-
Removing Impurities: Residual starting materials or side products may co-crystallize with the desired product.
-
Causality: Impurities with similar polarities can be difficult to separate by crystallization alone.
-
Solution:
-
Aqueous Wash: Before forming the hydrochloride salt, perform an aqueous workup of the free base. Washing the organic layer with a dilute acid solution can remove basic impurities, and a wash with a dilute base solution can remove acidic impurities.
-
Recrystallization: If the initial crystallization does not yield a product of sufficient purity, a recrystallization from a different solvent system may be necessary.
-
Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal can be effective.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt formation? A1: Converting the amine to its hydrochloride salt serves several purposes. It generally increases the compound's stability, improves its crystalline nature, and enhances its water solubility, which can be advantageous for formulation and handling.[10]
Q2: Can I use a different ammonia source? A2: Yes, various ammonia sources can be used, such as ammonium acetate, ammonium formate, or aqueous ammonia. The choice may depend on the specific catalyst system and reaction conditions. For instance, ammonium formate can also act as a hydrogen source in transfer hydrogenation reactions.[8]
Q3: How do I monitor the progress of the reaction? A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a potassium permanganate solution can help visualize the amine product.
Q4: What are the safety precautions I should take? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reducing agents, like sodium cyanoborohydride, can release toxic hydrogen cyanide gas upon acidification, so proper handling and quenching procedures are essential.[3]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
-
To a solution of 3,4-dichloroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, 20 volumes) in a pressure reactor, add the chiral catalyst (e.g., an iridium-based catalyst with a chiral ligand, 0.01-1 mol%).
-
Add the ammonia source (e.g., ammonium formate, 5-10 eq).
-
Seal the reactor and pressurize with hydrogen gas (or use as is for transfer hydrogenation).
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the reactor.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup to isolate the free amine.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude (R)-1-(3,4-Dichlorophenyl)ethanamine free base in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 1.2 M HCl in isopropanol, 1.1 eq) with stirring.
-
Stir the resulting slurry at room temperature for a few hours to allow for complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the hydrochloride salt.
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess (ee)
| Solvent | Dielectric Constant | ee (%) |
| Toluene | 2.4 | 85 |
| THF | 7.6 | 92 |
| Dichloromethane | 9.1 | 95 |
| Methanol | 33.0 | 90 |
Note: These are representative data and actual results may vary depending on the specific catalyst and reaction conditions.
Logical Relationships Diagram
Caption: Troubleshooting decision-making flow.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Chiral Amines.
- BenchChem. (2025). Technical Support Center: Purification of Chiral Amines.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- BenchChem. (2025). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- BenchChem. (n.d.). (S)-1-(3,4-Dichlorophenyl)ethanamine.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- National Institutes of Health. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical chiral amine. By understanding the root causes of impurity formation and implementing robust analytical and purification strategies, you can ensure the quality and success of your synthetic endeavors.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired (R)-enantiomer After Chiral Resolution
Symptoms:
-
The overall yield of the target (R)-enantiomer after resolution with a chiral acid (e.g., D-(-)-mandelic acid) is significantly lower than the theoretical maximum of 50%.
-
The enantiomeric excess (ee) of the isolated product is below the desired specification (>99%).
Probable Causes:
-
Incomplete Resolution: The diastereomeric salts of the (R)- and (S)-amines with the chiral resolving agent may have similar solubilities in the chosen solvent system, leading to co-precipitation.
-
Suboptimal Stoichiometry of Resolving Agent: Using an incorrect molar equivalent of the chiral resolving agent can lead to incomplete precipitation of the desired diastereomeric salt or excessive precipitation of the undesired one.
-
Premature Crystallization: Rapid cooling or insufficient solvent can trap the undesired diastereomer within the crystal lattice of the desired salt.
-
Racemization: The chiral center of the amine may be susceptible to racemization under certain pH or temperature conditions, particularly during the liberation of the free amine from the diastereomeric salt.
Solutions:
-
Solvent Screening: Conduct small-scale screening with various solvents or solvent mixtures to identify a system that provides a significant solubility difference between the two diastereomeric salts.
-
Optimize Resolving Agent Stoichiometry: Experiment with slightly varying the molar equivalents of the chiral resolving agent (e.g., 0.5 to 1.0 eq.) to find the optimal ratio for selective precipitation.[1]
-
Controlled Crystallization: Employ a slow cooling profile and ensure the mixture is well-stirred during crystallization to promote the formation of pure crystals.
-
pH and Temperature Control: When liberating the free amine from the salt, use mild basic conditions and maintain a low temperature to minimize the risk of racemization.
Issue 2: Presence of Over-alkylation Byproducts
Symptoms:
-
HPLC or GC-MS analysis reveals the presence of impurities with higher molecular weights than the desired product, corresponding to the addition of more than one ethyl group to the nitrogen atom.
Probable Causes:
-
Excessive Alkylating Agent: In syntheses involving direct alkylation, using a large excess of the alkylating agent can lead to the formation of tertiary amines.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can favor over-alkylation.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reductive Amination: A more controlled method to introduce the ethyl group is through reductive amination of 3,4-dichloroacetophenone with ethylamine.[2][3] This two-step, one-pot process involves the formation of an imine followed by in-situ reduction, which significantly reduces the risk of over-alkylation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant byproduct formation occurs.
Issue 3: Incomplete Reduction of the Imine Intermediate in Reductive Amination
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of the unreacted imine intermediate in the final product mixture.
Probable Causes:
-
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling.
-
Insufficient Reducing Agent: The amount of reducing agent used may not be sufficient to reduce all of the formed imine.
-
Suboptimal pH: The pH of the reaction mixture can affect the stability and reactivity of both the imine and the reducing agent. For instance, sodium cyanoborohydride is more effective under mildly acidic conditions.[2]
Solutions:
-
Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
-
Optimize Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion.
-
pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for the chosen reducing agent. For sodium cyanoborohydride, a pH of 6-7 is often effective.[2]
-
Alternative Reducing Agents: Consider using alternative reducing agents like sodium triacetoxyborohydride (STAB), which is often more selective and can be used in a wider range of solvents.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent synthetic strategies involve:
-
Reductive Amination: This involves the reaction of 3,4-dichloroacetophenone with an ammonia source or a primary amine in the presence of a reducing agent. This method is often favored for its efficiency and control over stoichiometry.
-
Chiral Resolution: A racemic mixture of 1-(3,4-dichlorophenyl)ethanamine is prepared, often via reductive amination of 3,4-dichloroacetophenone with ammonia, and then the enantiomers are separated using a chiral resolving agent, such as D-(-)-mandelic acid or tartaric acid.[1][4] This method relies on the formation of diastereomeric salts that can be separated by crystallization.[4]
Q2: What are the critical process parameters to control during the chiral resolution step?
The critical parameters for a successful chiral resolution are:
-
Solvent Selection: The choice of solvent is crucial as it dictates the solubility difference between the diastereomeric salts.
-
Temperature Profile: A controlled cooling rate is essential for selective crystallization of the desired diastereomer.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine directly impacts the yield and purity of the desired enantiomer.
-
Stirring Rate: Adequate agitation ensures homogeneity and facilitates the formation of well-defined crystals.
Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?
The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[5][6] Other methods include:
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method can be used to differentiate the signals of the two enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used for quantitative analysis of enantiomeric mixtures.[7]
Q4: What are the potential sources of process-related impurities, and how can they be minimized?
Process-related impurities can arise from various sources:
-
Starting Materials: Impurities present in the starting materials, such as 3,4-dichloroacetophenone, can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or side reactions, such as over-alkylation or incomplete reduction, can generate impurities.
-
Reagents: Impurities in solvents and reagents can also be incorporated into the final product.
-
Degradation: The product may degrade under harsh reaction or workup conditions.
Minimization Strategies:
-
Use high-purity starting materials and reagents.
-
Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.
-
Implement robust purification techniques, such as recrystallization or column chromatography, to remove impurities at intermediate steps and in the final product.
-
Carefully monitor the reaction progress to avoid prolonged reaction times.
III. Data and Protocols
Table 1: Common Impurities and their Potential Origins
| Impurity Name | Structure | Potential Origin |
| (S)-1-(3,4-Dichlorophenyl)ethanamine | Enantiomer of the desired product | Incomplete chiral resolution. |
| 3,4-Dichloroacetophenone | Starting material | Incomplete reaction during reductive amination. |
| 1-(3,4-Dichlorophenyl)ethanol | Over-reduction of the ketone | Reduction of the starting ketone by the reducing agent. |
| N,N-diethyl-1-(3,4-dichlorophenyl)ethanamine | Over-alkylation byproduct | Reaction of the product with excess alkylating agent. |
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Racemic 1-(3,4-Dichlorophenyl)ethanamine standard
-
Chiral HPLC column (e.g., CHIRALPAK® series)
-
HPLC grade hexane, isopropanol, and diethylamine
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific chiral column used.
-
Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a similar concentration to the standard.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
IV. Visualized Workflows
Caption: Synthetic pathway and common impurity origins.
Caption: Troubleshooting workflow for low enantiomeric excess.
V. References
-
Vukics, K., et al. (2002). Improved industrial synthesis of antidepressant sertraline. Organic Process Research & Development, 6(1), 82. Available at: [Link]
-
Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385-388. Available at: [Link]
-
Google Patents. (2002). Process for preparing sertraline intermediates. WO2002096860A1. Available at:
-
Drug Synthesis Database. Sertraline. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Kelly, P. F., et al. (2018). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 47(32), 11163-11170. Available at: [Link]
-
Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Available at: [Link]
-
Han, Z. S., et al. (2007). Development of a Large-Scale Stereoselective Process for (1 R ,4 S )-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride. Organic Process Research & Development, 11(4), 689-695. Available at: [Link]
-
PubChem. (n.d.). 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride. Available at: [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]
-
Carroll, F. I., et al. (2020). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Chemical Neuroscience, 11(20), 3364-3371. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3015. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. Available at: [Link]
-
Das, S., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Organic Letters, 18(15), 3842-3845. Available at: [Link]
-
Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1469-1476. Available at: [Link]
-
Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1469-1476. Available at: [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157. Available at: [Link]
-
Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available at: [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. Available at: [Link]
-
J&K Scientific. (n.d.). (R)-1-(3,4-Dichlorophenyl)ethan-1-amine. Available at: [Link]
-
Rao, D. N., et al. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. International Journal of Advanced Research, 4(3), 1100-1107. Available at: [Link]
-
Pai, N. R., et al. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 126-132. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9205-9208. Available at: [Link]
-
Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Available at: [Link]
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- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chiral Resolution of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the chiral resolution of 1-(3,4-dichlorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully separating the enantiomers of this critical amine intermediate. As Senior Application Scientists, we understand that classical resolution via diastereomeric salt crystallization, while powerful, can present unique challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your experimental outcomes.
Section 1: Foundational Concepts (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of 1-(3,4-dichlorophenyl)ethanamine?
A: The process relies on the conversion of the racemic amine—a 50:50 mixture of the (R) and (S) enantiomers—into a pair of diastereomeric salts.[1][2] Enantiomers have identical physical properties, making them non-separable by standard techniques like crystallization.[2] However, by reacting the racemic amine with a single, pure enantiomer of a chiral acid (the "resolving agent"), we form two diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)].
Unlike enantiomers, diastereomers possess distinct physical properties, most importantly, different solubilities in a given solvent.[1][3] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, allowing for its isolation.[1] The desired enantiomer is then recovered by "breaking" the purified salt, typically by treatment with a base.[1]
Sources
Technical Support Center: Optimizing Reaction Conditions for (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride. Here, we provide targeted troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a focus on optimizing reaction conditions for yield, purity, and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern synthetic strategies for producing enantiomerically pure (R)-1-(3,4-Dichlorophenyl)ethanamine?
The most direct and industrially scalable approach is Asymmetric Reductive Amination (ARA) . This one-pot method transforms the prochiral ketone, 3,4-dichloroacetophenone, into the desired chiral primary amine using an amine source and a reducing agent under the influence of a chiral catalyst.[1][2] This strategy is favored over classical resolution with chiral acids because it builds the desired stereocenter directly, maximizing theoretical yield and reducing processing steps.
The two primary branches of modern ARA are:
-
Transition-Metal Catalysis: This involves using complexes of metals like Ruthenium, Iridium, or Rhodium with chiral ligands.[1] These systems are highly versatile and can be fine-tuned by modifying the ligand structure.[2]
-
Biocatalysis: This employs enzymes, specifically Imine Reductases (IREDs) or Reductive Aminases (RedAms), to catalyze the reaction with exceptional stereoselectivity (>99% ee is common).[3][4][5] This green chemistry approach operates under mild aqueous conditions and is increasingly used in pharmaceutical manufacturing.[4]
Q2: How do I select between a transition-metal catalyst and a biocatalyst (IRED)?
The choice depends on available resources, scale, and optimization priorities.
| Parameter | Transition-Metal Catalysis | Biocatalysis (Imine Reductases) |
| Stereoselectivity | Good to excellent (often 90-99% ee), but highly dependent on ligand tuning.[2] | Typically excellent (>99% ee) and highly specific for one enantiomer.[3] |
| Reaction Conditions | Often requires elevated temperatures, hydrogen pressure, and anhydrous organic solvents. | Operates under mild conditions (room temp, atmospheric pressure) in aqueous buffers. |
| Substrate Scope | Broad. A well-chosen catalyst can handle a wide range of ketones.[6] | More specific. A panel of different IREDs may need to be screened to find an enzyme with high activity for the target substrate.[5] |
| Sensitivity | Can be sensitive to air, moisture, and functional groups. The amine product can sometimes inhibit or poison the catalyst.[7] | Robust in buffer systems but sensitive to extreme pH, temperature, or high concentrations of organic co-solvents. |
| Cost & Availability | Chiral ligands and precious metal precursors can be expensive. | Enzyme costs have decreased significantly; available commercially in screening kits. Cofactor (NADPH) recycling systems are crucial for cost-effectiveness at scale.[3] |
Recommendation: For initial lab-scale synthesis with a focus on achieving the highest possible enantiomeric excess under green conditions, screening an IRED kit is highly recommended. For broader substrate compatibility and process development where hydrogen infrastructure exists, a transition-metal system may be more suitable.
Q3: What are the critical process parameters that I need to control during the reductive amination?
Regardless of the catalytic system, several parameters are critical for success:
-
Temperature: Affects both reaction rate and enantioselectivity. Lower temperatures often lead to higher enantiomeric excess (ee) by favoring the catalyzed pathway over a non-selective background reaction.
-
Amine Source Concentration: To suppress the formation of the secondary amine byproduct (where the product amine reacts with another molecule of the starting ketone), a large excess of the primary amine source (e.g., ammonium salts) is typically used.[8]
-
pH (for Biocatalysis): IREDs have an optimal pH range for activity and stability. The formation of the imine intermediate from the ketone and amine is also pH-dependent. This parameter must be carefully optimized and maintained with a suitable buffer system.[4]
-
Pressure (for Hydrogenation): In transition-metal-catalyzed reactions using H₂ gas, pressure is a key determinant of reaction rate. Optimization is required to ensure efficient reduction without promoting side reactions like ketone reduction.
-
Solvent: The choice of solvent impacts substrate solubility, catalyst stability, and in some cases, stereochemical outcome.
Q4: What is the best practice for isolating and purifying the final product as a hydrochloride salt?
A multi-step acid-base workup followed by crystallization is the standard procedure.
-
Post-Reaction Workup: After the reaction is complete, the catalyst is removed (e.g., by filtration for heterogeneous catalysts or extraction for biocatalysts). The reaction mixture is then basified (e.g., with NaOH) to convert the ammonium salt product into the free amine.
-
Extraction: The free amine is extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water-soluble impurities, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Salt Formation: The dried organic solution containing the pure free amine is concentrated. The residue is then re-dissolved in a suitable solvent for precipitation, such as isopropanol, ethanol, or diethyl ether.[9] Anhydrous HCl (either as a gas or as a solution in a solvent like dioxane) is added, causing the this compound to precipitate out of the solution.[10]
-
Purification: The crude salt is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to remove any remaining impurities.[9]
Troubleshooting & Optimization Guide
Caption: General workflow for the synthesis of the target compound.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield is below 50%. What are the likely causes and how can I improve it?
Low yield is often traced back to one of three issues: incomplete conversion, competing side reactions, or catalyst deactivation.
-
Cause A: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using TLC or HPLC. If a significant amount of the starting ketone (3,4-dichloroacetophenone) remains even after extended reaction times, conversion is the issue.
-
Solution:
-
Increase Reaction Time/Temperature: First, simply try extending the reaction time. If using a transition-metal catalyst, a modest increase in temperature (e.g., 10 °C) can significantly improve the rate. For biocatalysis, ensure the temperature is within the enzyme's optimal range.
-
Increase Catalyst Loading: Try increasing the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%).
-
Check Reagent Quality: Ensure all reagents and solvents are pure and anhydrous (especially for transition-metal systems).
-
-
-
Cause B: Competing Side Reactions
-
Diagnosis: The primary side product is often the alcohol (1-(3,4-dichlorophenyl)ethanol) from the direct reduction of the ketone. Another common impurity is the secondary amine formed from the reaction of the product with the starting imine. These can be identified by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Solution:
-
To Minimize Alcohol Formation: The reduction of the ketone competes with the reduction of the imine. Ensure the conditions favor imine formation. For some systems, this may mean removing water as it forms.[7] With biocatalysts, an enzyme with high imine reductase activity but low ketone reductase activity is ideal.
-
To Minimize Secondary Amine Formation: The law of mass action is your primary tool. Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a similar salt).[8] This statistically favors the reaction of the ketone with the external amine source over the product amine.
-
-
-
Cause C: Catalyst Deactivation
-
Diagnosis: The reaction starts well but stalls before completion. This suggests the catalyst is losing activity over time.
-
Solution:
-
Ensure Inert Atmosphere: For air-sensitive transition-metal catalysts, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Avoid Inhibitors: The amine product itself can sometimes act as an inhibitor or poison for metal catalysts.[7] Running the reaction at a higher dilution or optimizing catalyst/ligand choice may mitigate this.
-
-
Problem 2: Poor Enantioselectivity (Low % ee)
Q: My product has a low enantiomeric excess (<90% ee). How can I improve the stereochemical control?
Poor enantioselectivity indicates that a non-selective or background racemic reaction is competing with your desired asymmetric pathway.
Caption: Decision tree for troubleshooting low enantioselectivity.
-
Cause A: High Background Reaction Rate
-
Diagnosis: This is the most common cause. The uncatalyzed reduction of the imine is happening at a competitive rate.
-
Solution:
-
Lower the Temperature: The activation energy for the catalyzed asymmetric reaction is lower than that of the uncatalyzed racemic reaction. By decreasing the temperature, you disproportionately slow down the background reaction, thereby increasing the observed enantioselectivity.
-
Optimize Solvent: The polarity of the solvent can influence the transition state energies and impact selectivity. Screen a range of solvents (e.g., MeOH, DCM, Toluene for metal catalysis; or co-solvents for biocatalysis).
-
-
-
Cause B: Suboptimal Catalyst/Ligand
-
Diagnosis: The chosen catalyst system is simply not a good match for the 3,4-dichloroacetophenone substrate.
-
Solution:
-
Screen Catalysts: There is no universal catalyst. For transition-metal systems, screen a variety of chiral phosphine or diamine ligands.[2] For biocatalysis, it is essential to screen a panel of IREDs, as minor changes in the enzyme's active site can lead to dramatic differences in activity and selectivity.[5]
-
-
-
Cause C: Product Racemization
-
Diagnosis: High ee is observed in-process, but the final isolated product has a lower ee. This suggests the chiral center is being epimerized during workup or purification.
-
Solution:
-
Use Mild Workup Conditions: Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. Neutralize and extract the product promptly after the reaction is complete.
-
-
Problem 3: Difficulty in Purification and Salt Formation
Q: I've successfully run the reaction, but my final product is oily, discolored, or difficult to crystallize as the HCl salt.
Purification issues often stem from residual impurities or using the wrong solvent system for crystallization.
-
Cause A: The Product Precipitates as an Oil
-
Diagnosis: The hydrochloride salt is "oiling out" instead of forming crystals upon adding HCl. This often means the purity of the free base is insufficient or the precipitation is happening too quickly.
-
Solution:
-
Purify the Free Base First: Before salt formation, consider purifying the crude free amine by flash column chromatography.
-
Optimize Crystallization: Slow down the precipitation. Add the HCl solution dropwise at a lower temperature (e.g., 0 °C). Try using a different solvent system; isopropanol is often an excellent choice for amine HCl salts.[9] Using a combination of a good solvent (like ethanol) and an anti-solvent (like diethyl ether or heptane) can also induce crystallization.
-
-
-
Cause B: Inorganic Salt Contamination
-
Diagnosis: Your final product contains inorganic salts (e.g., NaCl). This is common if you use aqueous HCl for pH adjustment or salt formation and then evaporate all solvents.[11]
-
Solution:
-
Use Anhydrous HCl: The best practice is to form the salt by adding a solution of HCl in a non-aqueous solvent (e.g., 4M HCl in dioxane, or 2M HCl in diethyl ether) to a solution of the purified free base.[10]
-
Proper Workup: If aqueous HCl must be used, ensure the subsequent extraction of the free base into an organic solvent is thorough and that the organic layer is washed with brine and properly dried before proceeding to the final salt formation step.
-
-
References
- Müller, C. A., & Bäckvall, J. E. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, NIH.
- Various Authors. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Grogan, G., & Turner, N. J. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PMC, NIH.
- Zhang, X., et al. (2020). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate.
- Dangerfield, E. M., et al. (2010). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- DeKorver, K. A., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
- Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool IT Services.
- Wills, M., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry.
- Unknown Author. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate.
- Various Authors. (n.d.). Purification of Hydrochloride. ECHEMI.
- Tian, Y., et al. (2021). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Various Sources.
- Various Authors. (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers (RSC Publishing).
- Sharma, M., et al. (2021). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis.
- Various Authors. (n.d.). Purification of organic hydrochloride salt?. ResearchGate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride stability and degradation issues
Welcome to the technical support resource for (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this compound. As a critical intermediate and a related compound to active pharmaceutical ingredients like Sertraline, understanding its stability profile is paramount for ensuring experimental accuracy and product quality.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[3] The recommended storage temperature is -20°C.[3] As an amine hydrochloride salt, it is susceptible to moisture absorption and potential degradation if left exposed to ambient conditions. The hydrochloride salt form is generally more stable and less volatile than the corresponding free base.
Q2: What are the key physicochemical properties of this compound?
A2: A summary of the essential properties is provided below. These values are critical for designing experiments, preparing solutions, and developing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₃N | [4] |
| Molecular Weight | 226.53 g/mol | [4] |
| Appearance | White to Off-White Solid | Supplier Data |
| Solubility | Soluble in water, methanol. | General chemical knowledge of amine HCl salts. |
| Storage Temperature | -20°C | [3] |
Q3: Is this compound hygroscopic?
Q4: I'm having trouble dissolving the compound for my experiment. What do you recommend?
A4: The solubility of amine hydrochloride salts is highly pH-dependent.[5] In its salt form, it should be freely soluble in aqueous acidic to neutral solutions and polar organic solvents like methanol or DMSO. If you are attempting to dissolve it in a basic aqueous solution (pH > 8-9), the hydrochloride salt will be neutralized to the free base form, which is significantly less water-soluble and may precipitate. Always confirm the pH of your solvent system. For non-aqueous applications, start with polar aprotic solvents like DMF or DMSO.
Troubleshooting Guide: Stability and Degradation
This section addresses specific experimental issues related to the stability of this compound. The core principle for investigating unknown degradation products is a systematic forced degradation study.[6][7]
Q5: My purity analysis by HPLC shows new, unidentified peaks that were not present in the original lot. What is happening?
A5: The appearance of new peaks in an HPLC chromatogram is a classic indicator of chemical degradation. The stability of the molecule can be compromised by several factors, including hydrolysis, oxidation, light, and heat.[7] To identify the source of these impurities, a systematic investigation is required.
The following workflow provides a logical approach to diagnosing the issue.
Caption: Potential degradation pathways for (R)-1-(3,4-Dichlorophenyl)ethanamine. (Note: Placeholder images are used to represent chemical structures).
Q8: The solid material has developed a yellow or brown tint. Is it still usable?
A8: Discoloration is a visual indicator of degradation. It is often associated with minor levels of oxidative or photolytic degradation products, which can be highly colored even at low concentrations. While the bulk purity of the material may still be >98%, the presence of colored impurities indicates that stability has been compromised.
Recommendation:
-
Re-analyze the material: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the level of impurities.
-
Assess impact: Determine if the observed impurity levels are acceptable for your specific application. For sensitive quantitative assays or in vivo studies, using discolored material is not recommended.
-
Prevent future issues: Review storage and handling procedures. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is being handled frequently, and always use amber vials or wrap containers in foil to protect from light. [3]
References
-
SynThink Research Chemicals. Sertraline EP Impurities & USP Related Compounds. [Link]
-
Pharmaffiliates. Sertraline-impurities. [Link]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Reddy, B. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Li, J. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 23-30. [Link]
-
SynZeal. Sertraline Impurities. [Link]
-
Taylor & Francis. Analytical methods – Knowledge and References. [Link]
-
PubChemLite. 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N). [Link]
-
Japan International Center for Agricultural Sciences. III Analytical Methods. [Link]
-
Pokhrel, S. et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 5(40), 25775–25785. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Enantiomers of 1-(3,4-Dichlorophenyl)ethanamine: (R) vs. (S)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-(3,4-Dichlorophenyl)ethanamine, key chiral intermediates in the synthesis of various pharmacologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI), sertraline.
Introduction: The Significance of Chirality in Drug Design
Chirality plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a protein such as a receptor or an enzyme. These biological macromolecules are themselves chiral, composed of L-amino acids, and thus can differentiate between the enantiomers of a chiral drug. This stereoselectivity can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even contribute to undesirable side effects. The case of (R)- and (S)-1-(3,4-Dichlorophenyl)ethanamine serves as a pertinent example of the importance of stereochemistry in the synthesis of single-enantiomer drugs.
Physicochemical and Stereochemical Properties
(R)-1-(3,4-Dichlorophenyl)ethanamine and (S)-1-(3,4-Dichlorophenyl)ethanamine share the same molecular formula and weight but differ in the spatial arrangement of the groups around the chiral carbon atom. This seemingly subtle difference in their three-dimensional structure is the basis for their distinct biological properties.
| Property | (R)-1-(3,4-Dichlorophenyl)ethanamine | (S)-1-(3,4-Dichlorophenyl)ethanamine |
| Molecular Formula | C₈H₉Cl₂N | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol [1] | 190.07 g/mol [1] |
| CAS Number | 150520-10-8[1] | 150025-93-7[1] |
| Appearance | Colorless liquid | Colorless liquid |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Purity (typical) | ≥95%[1] | ≥98% |
Comparative Biological and Pharmacological Activity
The primary pharmacological significance of these enantiomers lies in their role as precursors to sertraline and as ligands for other neurological targets. The therapeutic efficacy of sertraline is almost exclusively attributed to the (1S,4S)-stereoisomer.[2] This underscores the critical importance of utilizing the correct enantiomer of its precursors to achieve the desired therapeutic effect.
(S)-1-(3,4-Dichlorophenyl)ethanamine: This enantiomer is a crucial building block for the synthesis of the clinically active (+)-cis-(1S,4S)-sertraline.[2] Beyond its role in sertraline synthesis, the (S)-enantiomer is a key intermediate in the development of ligands targeting sigma (σ) receptors.[1] Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of central nervous system (CNS) functions and are considered promising targets for novel antidepressants.[1] Research indicates that sigma receptor agonists can elicit antidepressant-like effects in preclinical models, positioning (S)-1-(3,4-Dichlorophenyl)ethanamine as a valuable scaffold for the discovery of new CNS-active compounds.[1]
(R)-1-(3,4-Dichlorophenyl)ethanamine: The biological role of the (R)-enantiomer is primarily understood in the context of being the "undesired" enantiomer in the synthesis of active sertraline. Its incorporation would lead to the formation of inactive or less active stereoisomers of sertraline, which are considered impurities.[2] While specific data on its interaction with other biological targets is limited in publicly available literature, it is reasonable to infer that its pharmacological profile would differ significantly from the (S)-enantiomer due to stereospecific interactions with biological targets. The enantiomeric differences can influence receptor binding and metabolic stability.[1]
Stereoselective Synthesis and Resolution
The production of enantiomerically pure active pharmaceutical ingredients necessitates either a stereoselective synthesis or an efficient resolution of a racemic mixture.
Stereoselective Synthesis
The stereoselective synthesis of a specific enantiomer of 1-(3,4-Dichlorophenyl)ethanamine can be achieved through methods such as the use of chiral auxiliaries.[3] These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of the desired stereoisomer. After the desired stereocenter is established, the auxiliary is removed. For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary is a well-established reagent for the asymmetric synthesis of chiral amines.[3]
dot
Caption: Asymmetric synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine.
Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes a chiral catalyst, often an enzyme like a lipase, which selectively reacts with one enantiomer at a faster rate than the other.[4][5] For example, in a lipase-catalyzed acylation of racemic 1-(3,4-Dichlorophenyl)ethanamine, the enzyme would preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[4]
Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective analytical technique for separating and quantifying the enantiomers of 1-(3,4-Dichlorophenyl)ethanamine. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often successful in resolving chiral amines.
Objective: To develop a robust HPLC method for the baseline separation of (R)- and (S)-1-(3,4-Dichlorophenyl)ethanamine.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Racemic standard of 1-(3,4-Dichlorophenyl)ethanamine
-
Enantiomerically enriched standards of (R)- and (S)-1-(3,4-Dichlorophenyl)ethanamine (if available for peak identification)
Methodology:
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the initial mobile phase (e.g., n-hexane:IPA, 90:10 v/v with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the racemic 1-(3,4-Dichlorophenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:Isopropanol (IPA) with 0.1% Diethylamine (DEA). Start with a ratio of 90:10 (v/v) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Method Optimization:
-
Mobile Phase Composition: If the initial separation is not optimal, adjust the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Additive: The addition of a basic modifier like DEA is crucial for obtaining good peak shape and resolution for basic analytes like amines. The concentration can be optimized between 0.05% and 0.2%.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution but will increase the analysis time.
-
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of enriched standards or by comparison with literature data. Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
dot
Caption: Workflow for chiral HPLC method development.
Conclusion
The (R)- and (S)-enantiomers of 1-(3,4-Dichlorophenyl)ethanamine, while chemically similar, are distinct entities in a biological context. The (S)-enantiomer is a critical precursor for the therapeutically active (1S,4S)-sertraline and a valuable building block for novel CNS drug discovery, particularly for sigma receptor ligands. In contrast, the (R)-enantiomer is typically an undesired stereoisomer in the synthesis of active sertraline. This stark difference in their utility highlights the imperative for robust stereoselective synthetic and analytical methods in modern drug development. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to effectively work with and characterize these important chiral intermediates.
References
-
MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]
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Chirality of antidepressive drugs: an overview of stereoselectivity. (n.d.). PMC. [Link]
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Non-covalent interactions between sertraline stereoisomers and 2-hydroxypropyl-β-cyclodextrin: a quantum chemistry analysis. (2020). RSC Publishing. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone. BenchChem.
- Sertraline, CP-51974-1, CP-5197401(hydrochloride). (n.d.).
- BenchChem. (n.d.). (S)-1-(3,4-Dichlorophenyl)ethanamine. BenchChem.
- ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. (2025).
- Process for preparing sertraline from chiral tetralone. (n.d.).
- Stereochemistry in Drug Action. (n.d.).
- Key Intermediates in the Synthesis of Sertraline... (n.d.).
- Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H.
- Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. (2025).
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC. [Link]
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Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal. [Link]
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Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. [Link]
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A Comparative Guide to the Synthetic Routes of (R)-1-(3,á4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic position is crucial for the biological activity and efficacy of the final drug substance. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this chiral amine is of paramount importance. This guide provides an in-depth comparison of the most common synthetic strategies for obtaining (R)-1-(3,4-Dichlorophenyl)ethanamine in high enantiomeric purity.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine lies in the control of stereochemistry at the carbon atom bearing the amino group. The three principal strategies employed to achieve this are:
-
Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor.
-
Chiral Resolution: The separation of a racemic mixture of the amine into its constituent enantiomers.
-
Enzymatic Kinetic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
This guide will delve into the mechanistic principles, experimental protocols, and comparative performance of each of these routes, providing researchers with the necessary information to select the most appropriate method for their specific needs.
Asymmetric Synthesis: A Direct Approach to Enantiopurity
Asymmetric synthesis offers the most elegant and atom-economical approach to (R)-1-(3,4-Dichlorophenyl)ethanamine, as it aims to directly generate the desired enantiomer, thus avoiding the need for resolving agents and the loss of 50% of the material inherent in classical resolution methods. The most common precursor for this approach is 3',4'-dichloroacetophenone.
Asymmetric Reduction of 3',4'-Dichloroacetophenone
One of the most established methods for the asymmetric synthesis of chiral amines is the asymmetric reduction of the corresponding ketone to a chiral alcohol, followed by conversion to the amine.
Causality of Experimental Choices: The choice of a chiral catalyst or reagent is critical in inducing enantioselectivity in the reduction of the prochiral ketone. The catalyst forms a transient chiral complex with the ketone, directing the hydride attack to one of the two enantiotopic faces of the carbonyl group. Subsequent steps involve the conversion of the resulting (R)-1-(3,4-Dichlorophenyl)ethanol to the amine, typically via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3',4'-Dichloroacetophenone
-
Step 1: Asymmetric Transfer Hydrogenation. In a nitrogen-purged reaction vessel, 3',4'-dichloroacetophenone (1.0 eq.) is dissolved in an appropriate solvent such as isopropanol, which also serves as the hydrogen source. A chiral ruthenium or rhodium catalyst, for example, a Ru(II) complex with a chiral diamine ligand (e.g., (S,S)-TsDPEN), is added (0.5-2 mol%). A base, such as potassium isopropoxide, is added, and the mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or GC).
-
Step 2: Work-up and Isolation of Chiral Alcohol. The reaction mixture is quenched with a weak acid, and the solvent is removed under reduced pressure. The crude (R)-1-(3,4-Dichlorophenyl)ethanol is purified by column chromatography.
-
Step 3: Conversion to the Amine. The purified alcohol is converted to the corresponding amine via standard procedures, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to the mesylate and subsequent reaction with sodium azide, followed by reduction.
Asymmetric Reductive Amination
A more direct asymmetric route is the reductive amination of 3',4'-dichloroacetophenone. This can be achieved by forming an imine or a related C=N bond, which is then reduced stereoselectively. A common and effective method involves the use of a chiral auxiliary.
Causality of Experimental Choices: A chiral auxiliary, such as (R)-tert-butanesulfinamide, is condensed with the ketone to form a chiral N-sulfinyl imine. The tert-butanesulfinyl group directs the hydride reducing agent to one face of the C=N double bond, leading to a highly diastereoselective reduction. The chiral auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically pure amine.
Experimental Protocol: Asymmetric Reductive Amination using a Chiral Auxiliary
-
Step 1: Formation of the Chiral N-sulfinyl Imine. 3',4'-Dichloroacetophenone (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) are dissolved in a suitable solvent like THF. A Lewis acid catalyst, such as Ti(OEt)₄, is added, and the mixture is heated to reflux until imine formation is complete.
-
Step 2: Diastereoselective Reduction. The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a hydride reducing agent, such as NaBH₄, is added. The reaction is stirred until the reduction is complete.
-
Step 3: Cleavage of the Chiral Auxiliary. The reaction is quenched, and the solvent is removed. The crude product is then treated with a strong acid, such as HCl in methanol, to cleave the sulfinamide auxiliary, affording (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.
Chiral Resolution: The Classical Approach
Chiral resolution remains a widely used method for obtaining enantiomerically pure amines, especially on an industrial scale.[1] This technique relies on the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties, most commonly solubility.[1]
Causality of Experimental Choices: A chiral resolving agent, which is an enantiomerically pure acid, is reacted with the racemic amine base. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. The desired enantiomer can then be liberated from the crystallized salt by treatment with a base. L-(+)-Tartaric acid is a common and cost-effective choice for the resolution of racemic amines.
Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid
-
Step 1: Formation of Diastereomeric Salts. Racemic 1-(3,4-Dichlorophenyl)ethanamine (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of L-(+)-tartaric acid (0.5 eq.) in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Step 2: Isolation of the Diastereomeric Salt. The crystallized salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
Step 3: Liberation of the Free Amine. The purified diastereomeric salt is suspended in water and treated with a base, such as aqueous sodium hydroxide, until the salt dissolves and the free amine separates. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield (R)-1-(3,4-Dichlorophenyl)ethanamine.
Enzymatic Kinetic Resolution: The Biocatalytic Alternative
Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining chiral amines. This technique utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.
Causality of Experimental Choices: Lipases are commonly used enzymes for the kinetic resolution of amines. In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine enantiomer. These two compounds have different chemical properties and can be easily separated. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Step 1: Enzymatic Acylation. Racemic 1-(3,4-Dichlorophenyl)ethanamine (1.0 eq.) is dissolved in a non-polar organic solvent, such as toluene or hexane. An acyl donor, such as ethyl acetate or isopropyl acetate, is added. An immobilized lipase, for example, Candida antarctica lipase B (CALB), is added to the mixture. The suspension is stirred at a controlled temperature (e.g., 30-50 °C).
-
Step 2: Monitoring the Reaction. The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction is typically stopped at or near 50% conversion to obtain the unreacted enantiomer in high enantiomeric purity.
-
Step 3: Separation and Isolation. Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate contains the unreacted (R)-1-(3,4-Dichlorophenyl)ethanamine and the acylated (S)-enantiomer. The unreacted amine can be separated from the amide by extraction with an acidic aqueous solution. The amine is then recovered from the aqueous phase by basification and extraction with an organic solvent.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to (R)-1-(3,4-Dichlorophenyl)ethanamine depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiomeric purity.
| Parameter | Asymmetric Synthesis | Chiral Resolution | Enzymatic Kinetic Resolution |
| Theoretical Max. Yield | 100% | 50% (without racemization of the unwanted enantiomer) | 50% (for the desired enantiomer) |
| Enantiomeric Excess (e.e.) | Typically >95% | Can reach >99% with optimization | Typically >98% |
| Key Reagents | Chiral catalysts/auxiliaries, reducing agents | Chiral resolving agents (e.g., tartaric acid) | Enzymes (e.g., lipases), acyl donors |
| Scalability | Can be challenging and expensive to scale up chiral catalysts | Well-established for large-scale industrial production | Scalable, with considerations for enzyme cost and stability |
| Atom Economy | High | Low (due to loss of one enantiomer) | Moderate |
| Environmental Impact | Can involve heavy metals (catalysts) | Generates salt waste | Generally considered a "green" methodology |
| Cost | High cost of chiral catalysts/auxiliaries | Lower cost of resolving agents | Enzyme cost can be a factor, but they are often reusable |
Visualization of Synthetic Workflows
Figure 1. Comparative workflow diagram of the major synthetic routes to (R)-1-(3,4-Dichlorophenyl)ethanamine.
Conclusion and Recommendations
The choice of the most suitable synthetic route for (R)-1-(3,4-Dichlorophenyl)ethanamine is a strategic decision that depends on the specific requirements of the project.
-
For large-scale, cost-effective production, chiral resolution is often the most practical and well-established method, despite its inherent 50% yield limitation. The development of an efficient racemization process for the unwanted enantiomer can significantly improve the overall efficiency of this route.
-
For laboratory-scale synthesis and when high atom economy is a priority, asymmetric synthesis is the preferred approach. The use of a chiral auxiliary in asymmetric reductive amination is a robust and reliable method for achieving high enantioselectivity.
-
For a green and highly selective synthesis, enzymatic kinetic resolution offers an excellent alternative. The mild reaction conditions and the potential for enzyme recycling make this an attractive option, particularly as the field of biocatalysis continues to advance.
Ultimately, the selection of a synthetic strategy should be based on a thorough evaluation of the factors outlined in this guide, including yield, enantioselectivity, cost, scalability, and environmental impact.
References
- A comprehensive review of the synthesis of chiral amines: asymmetric synthesis, resolution, and bioc
-
Chiral resolution of racemic amines: a review. Organic Process Research & Development, 2010.[1]
- Lipase-catalyzed kinetic resolution of amines. Tetrahedron: Asymmetry, 2005.
- Asymmetric synthesis of chiral amines by reductive amination.
Sources
A Comparative Guide to the Biological Activity of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activity of the enantiomers of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, the active pharmaceutical ingredient in the widely prescribed antidepressant, sertraline. By synthesizing technical data and field-proven insights, this document serves as a crucial resource for researchers engaged in neuropsychopharmacology and drug development.
Introduction: The Significance of Chirality in Sertraline's Therapeutic Action
Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2] Its structure contains two chiral centers, giving rise to four possible stereoisomers: the cis enantiomers ((1S,4S) and (1R,4R)) and the trans enantiomers ((1S,4R) and (1R,4S)).[3][4] The clinically utilized and therapeutically active form is the (+)-cis-(1S,4S) enantiomer.[1][3] This stereoselectivity is a critical determinant of its pharmacological profile, highlighting the importance of understanding the distinct biological activities of each enantiomer.
The primary mechanism of action for sertraline is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[5] While the (1S,4S) enantiomer is the most potent inhibitor of serotonin reuptake, the other stereoisomers exhibit significantly different activities at monoamine transporters.[6]
Comparative Analysis of Sertraline Enantiomers
A comprehensive understanding of the therapeutic window and potential off-target effects of sertraline necessitates a comparative analysis of the biological activity of all its stereoisomers at the primary target, SERT, as well as at the dopamine (DAT) and norepinephrine (NET) transporters.
Table 1: Comparative In Vitro Activity of Sertraline Enantiomers at Monoamine Transporters
| Enantiomer | Target | Activity (Ki, nM) | Reference |
| (+)-cis-(1S,4S)-Sertraline | SERT | 0.26 | [5] |
| DAT | 25 | [5] | |
| NET | 25 | [5] | |
| (-)-cis-(1R,4R)-Sertraline | SERT | >10,000 | [6] |
| DAT | 1,000 | [6] | |
| NET | 100 | [6] | |
| (+)-trans-(1R,4S)-Sertraline | SERT | 10 | [6] |
| DAT | 1 | [6] | |
| NET | 1 | [6] | |
| (-)-trans-(1S,4R)-Sertraline | SERT | 100 | [6] |
| DAT | 100 | [6] | |
| NET | 10 | [6] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
The data clearly demonstrates the superior potency and selectivity of the (+)-cis-(1S,4S) enantiomer for SERT. Its affinity for SERT is approximately 100-fold higher than for DAT and NET. In contrast, the (-)-cis-(1R,4R) enantiomer is virtually inactive at SERT. Interestingly, the trans enantiomers exhibit a different pharmacological profile, with the (+)-trans-(1R,4S) isomer showing potent, non-selective inhibition of all three monoamine transporters. This underscores the critical role of stereochemistry in defining the drug's activity and potential side-effect profile.
Comparison with an Alternative Chiral SSRI: Escitalopram
To provide a broader context, it is valuable to compare the enantioselective profile of sertraline with another widely used chiral SSRI, escitalopram. Escitalopram is the (S)-enantiomer of citalopram and is known for its high selectivity for SERT.[7]
Table 2: Comparison of Sertraline and Escitalopram
| Feature | (+)-cis-(1S,4S)-Sertraline | Escitalopram ((S)-Citalopram) | Reference |
| Primary Target | SERT | SERT | [5][7] |
| SERT Affinity (Ki, nM) | 0.26 | 0.87 | [5][7] |
| DAT Affinity (Ki, nM) | 25 | >10,000 | [5][7] |
| NET Affinity (Ki, nM) | 25 | >10,000 | [5][7] |
| Allosteric Site Interaction | No | Yes | [7] |
| CYP2D6 Inhibition | Moderate | Weak | [8] |
While both (+)-cis-(1S,4S)-sertraline and escitalopram are highly potent SERT inhibitors, escitalopram exhibits greater selectivity with virtually no affinity for DAT and NET.[7] Furthermore, escitalopram possesses a unique mechanism of action, interacting with both the primary (orthosteric) and an allosteric binding site on SERT, which may contribute to its faster onset of action and superior efficacy in some patient populations.[7][8] In contrast, sertraline's moderate inhibition of DAT may contribute to its activating properties, which can be beneficial in patients with atypical depression characterized by fatigue and low energy.[9]
Experimental Protocols
To facilitate further research and independent verification, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of sertraline enantiomers.
Determination of Enantiomeric Purity by Chiral HPLC
The accurate assessment of the enantiomeric purity of a sertraline sample is crucial. A validated chiral High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Protocol: Chiral HPLC for Sertraline Enantiomers [10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm).[10][11]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 850:150:0.1 v/v/v). The exact ratio should be optimized for the specific column and system to achieve baseline separation of all four stereoisomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection: UV detection at a wavelength of 275 nm.[11]
-
Sample Preparation: Dissolve the sertraline hydrochloride sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for each enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Peak Area of Major Enantiomer] - [Peak Area of Minor Enantiomer]) / ([Peak Area of Major Enantiomer] + [Peak Area of Minor Enantiomer])] x 100.
In Vitro Serotonin Reuptake Inhibition Assay
This assay determines the potency of a compound in inhibiting the function of the serotonin transporter.
Protocol: [³H]-Serotonin Reuptake Inhibition in HEK293 Cells [12][13]
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in appropriate culture medium supplemented with a selection agent (e.g., G418).
-
Assay Preparation: Seed the hSERT-HEK293 cells in 24- or 96-well plates and grow to confluence.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Assay Procedure: a. Wash the cells with KRH buffer. b. Pre-incubate the cells with various concentrations of the test compound (e.g., sertraline enantiomers) or vehicle for a specified time (e.g., 15-30 minutes) at 37°C. c. Initiate the uptake reaction by adding [³H]-serotonin (final concentration ~10-20 nM) and incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. e. Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). f. Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-serotonin uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve. Specific uptake is defined as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a potent SERT inhibitor like paroxetine).
In Vivo Assessment of Antidepressant-Like Activity: The Forced Swim Test
The forced swim test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[14][15]
Protocol: Rat Forced Swim Test [14][16]
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure: a. Pre-test Session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility in a subsequent test. b. Drug Administration: Administer the test compound (e.g., sertraline enantiomers) or vehicle at specified doses and time points (e.g., 24, 5, and 1 hour) before the test session. c. Test Session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect. It is also informative to analyze the active behaviors, as SSRIs like sertraline typically increase swimming behavior, whereas norepinephrine reuptake inhibitors tend to increase climbing.[15]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of action of (1S,4S)-Sertraline at the serotonergic synapse.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The biological activity of sertraline is exquisitely dependent on its stereochemistry. The (+)-cis-(1S,4S) enantiomer is a potent and selective serotonin reuptake inhibitor, which forms the basis of its therapeutic efficacy as an antidepressant. The other stereoisomers are either significantly less active or exhibit a different pharmacological profile, which could contribute to off-target effects if present as impurities. When compared to other chiral SSRIs like escitalopram, sertraline displays a unique profile with moderate activity at the dopamine transporter. This guide provides a comprehensive overview and practical experimental protocols to aid researchers in the continued exploration and development of neuropsychiatric therapeutics.
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Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology. [Link]
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Sertraline. Wikipedia. [Link]
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Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]
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Chirality of antidepressive drugs: an overview of stereoselectivity. PMC - PubMed Central. [Link]
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Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. PubMed. [Link]
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Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants. PubMed. [Link]
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A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? NIH. [Link]
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What is the comparison between sertraline (Selective Serotonin Reuptake Inhibitor - SSRI) and escitalopram (SSRI) in terms of efficacy and side effects? Dr.Oracle. [Link]
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What Are The Differences Between SSRIs (Sertraline, Escitalopram, and Citalopram). PsychoFarm. [Link]
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Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. PubMed Central. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]
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Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]
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Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III)... ResearchGate. [Link]
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Sertraline versus other antidepressive agents for depression. Request PDF - ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE) for the safe handling of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, a compound often utilized in the synthesis of valuable chiral intermediates. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only use our products effectively but also to do so with the highest degree of safety. This document moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles and practical laboratory experience.
Understanding the Hazard: Why PPE is Critical
This compound is a halogenated organic compound. The presence of chlorine atoms on the phenyl ring and the amine hydrochloride group dictates its chemical reactivity and toxicological profile. Safety data sheets and related literature indicate that this compound poses several health risks:
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][2]
-
Serious Eye Damage: The compound can cause serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
-
Harmful if Swallowed: Ingestion of the compound can be harmful to one's health.
Given these hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Recommendations: A Head-to-Toe Approach
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. However, a baseline level of protection is always required when handling this compound.
Recommendation: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is recommended.
The Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide a complete seal and are therefore inadequate. Chemical splash goggles form a protective seal around the eyes, preventing entry of liquids and particulates. A face shield offers an additional layer of protection for the entire face.[3]
Recommendation: Nitrile gloves are the recommended choice for handling this compound.[4][5] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact with a contaminated outer surface.[3]
The Rationale: No single glove material is impervious to all chemicals. Nitrile offers good resistance to a wide range of chemicals, including many halogenated organic compounds. It is also a suitable alternative for individuals with latex allergies. The practice of "double-gloving" can be employed during high-risk procedures for added protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Recommendation: A clean, buttoned-up laboratory coat should be worn at all times when handling this compound. For larger scale operations or situations with a significant splash risk, a chemical-resistant apron over the lab coat is advised.
The Rationale: The lab coat serves as a removable barrier that protects personal clothing and the skin from contamination.[4][5] In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Recommendation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.
The Rationale: The primary route of exposure to be controlled is inhalation of the powdered compound or its aerosols. A chemical fume hood is the most effective engineering control. When a fume hood is not available or during emergency situations, a respirator becomes a critical component of PPE. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA standards.[6]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
